molecular formula C9H14Cl2N2O2 B1529219 ABO Dihydrochloride

ABO Dihydrochloride

Cat. No.: B1529219
M. Wt: 253.12 g/mol
InChI Key: WQHCJHKXKVXAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABO Dihydrochloride is a chemical modulator of Annexin A7 (ANXA7) GTPase, a member of the annexin family of calcium- and phospholipid-binding proteins . It functions by directly binding to Annexin A7 and inhibiting its phosphorylation. The GTP-binding and Protein Kinase C (PKC) activity are important in regulating its function to potentiate calcium-dependent membrane fusion, a process in which Annexin A7 is involved . In research applications, ABO has been shown to suppress oxidized low-density lipoprotein (oxLDL)-induced phosphatidylcholine-specific phospholipase C (PC-PLC) activity. This action leads to the inhibition of apoptosis and the promotion of autophagy in vascular endothelial cells, indicating that ANXA7 is an endogenous regulator of PC-PLC . Studies in apolipoprotein E-deficient (apolipoprotein E-/-) mouse models have demonstrated that ABO significantly reduces atherosclerotic plaque area, lipid deposition, and the presence of pro-inflammatory macrophages . These findings establish ABO Dihydrochloride as a valuable research tool for investigating the complex functions of Annexin A7, particularly in the context of vascular biology and atherosclerosis. The product is provided with a guaranteed assay of ≥98% (HPLC) and is supplied as a light yellow to brown powder. It is soluble in water (25 mg/mL, clear) . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHCJHKXKVXAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ABO Dihydrochloride mechanism of action apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Pathways in Apoptotic Modulation and Annexin A7 Targeting

Executive Summary

ABO Dihydrochloride (Chemical Name: 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is a specialized small-molecule inhibitor targeting Annexin A7 (ANXA7) . Unlike broad-spectrum kinase inhibitors, ABO functions through a distinct mechanism: it modulates the GTPase activity and phosphorylation status of ANXA7, thereby acting as a molecular switch between autophagy and apoptosis .

Its primary utility in research lies in its dualistic nature:

  • Cytoprotection (Vascular Endothelium): It inhibits oxidative stress-induced apoptosis (e.g., by oxLDL) via the suppression of the ROS/NF-

    
    B/p53 axis.
    
  • Pro-Apoptotic Activity (Oncology): In specific cancer phenotypes (high Integrin

    
    4 expression), it induces apoptosis by forcing nuclear translocation of Integrin 
    
    
    
    4.

This guide details the molecular causality, signaling architectures, and validated protocols for interrogating ABO Dihydrochloride in cellular systems.

Chemical Identity & Physicochemical Properties

Before initiating biological assays, verify the compound identity to ensure reproducibility.

PropertySpecification
IUPAC Name (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol; dihydrochloride
CAS Number 896126-03-7 (Free Base) / 2309172-24-3 (HCl Salt)
Molecular Formula

Molecular Weight 253.13 g/mol
Solubility Water (~25 mg/mL); DMSO (Soluble)
Storage -20°C (Desiccated); Stable in solution at -80°C for 3 months
Mechanism of Action (MoA)

The biological activity of ABO Dihydrochloride is defined by its direct interaction with Annexin A7 (ANXA7) , a


-dependent phospholipid-binding protein with intrinsic GTPase activity.
3.1. The ANXA7 Blockade

ABO binds to ANXA7, resulting in two critical molecular events:

  • Inhibition of GTPase Activity: It locks ANXA7 in an inactive conformation, preventing GTP hydrolysis.

  • Inhibition of Phosphorylation: It blocks the phosphorylation of ANXA7 (specifically at Serine/Threonine residues), which alters its subcellular distribution.

3.2. Pathway 1: Anti-Apoptotic Signaling (Endothelial Context)

In vascular endothelial cells (VECs) under stress (e.g., oxLDL exposure), ABO exerts a protective effect:

  • ROS Suppression: ABO treatment reduces intracellular Reactive Oxygen Species (ROS) accumulation.

  • NF-

    
    B/p53 Axis:  By lowering ROS, ABO prevents the nuclear translocation of NF-
    
    
    
    B.[1] This downregulates p53 expression and subsequent pro-apoptotic signaling (Bax/Caspase-3).
  • Autophagy Induction: ABO promotes the formation of a trimeric complex involving ANXA7, LC3, and Grancalcin . This complex enhances autophagic flux, clearing damaged organelles and promoting cell survival.

3.3. Pathway 2: Pro-Apoptotic Signaling (Oncology Context)

In tumor cells overexpressing Integrin


4 (ITGB4) , ABO acts as a lethal inducer:
  • ITGB4 Nuclear Translocation: ABO disrupts the interaction between ANXA7 and ITGB4 at the plasma membrane.

  • Apoptosis Induction: The liberated ITGB4 translocates to the nucleus, where it triggers an atypical apoptotic cascade distinct from the classical mitochondrial pathway.

Visualizing the Signaling Architecture

The following diagram illustrates the bifurcation of ABO signaling based on cellular context.

ABO_Mechanism cluster_protection Endothelial Protection (Anti-Apoptotic) cluster_cancer Cancer Context (Pro-Apoptotic) ABO ABO Dihydrochloride ANXA7 Annexin A7 (ANXA7) (GTPase & Phosphorylation) ABO->ANXA7 Inhibits GTPase/Phos ROS ROS Accumulation ABO->ROS Suppresses ANXA7->ROS Modulates Autophagy Autophagy Flux (ANXA7/LC3/Grancalcin) ANXA7->Autophagy Complex Formation ITGB4_Mem Integrin β4 (Membrane) ANXA7->ITGB4_Mem Dissociates Complex NFkB NF-κB Translocation ROS->NFkB Activates p53 p53 Expression NFkB->p53 Upregulates Survival Cell Survival (Apoptosis Inhibition) p53->Survival Inhibits Autophagy->Survival Promotes ITGB4_Nuc Integrin β4 (Nuclear) ITGB4_Mem->ITGB4_Nuc Translocation Apoptosis Apoptosis Induction ITGB4_Nuc->Apoptosis Triggers

Figure 1: Dualistic mechanism of ABO Dihydrochloride. Green pathways indicate cytoprotection via ROS suppression and autophagy; Red pathways indicate apoptosis via Integrin


4 translocation.
Experimental Protocols
5.1. Preparation of Stock Solution
  • Solvent: Sterile ddH

    
    O (Preferred) or PBS.
    
  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 25.3 mg of ABO Dihydrochloride in 1 mL of solvent.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF membrane.
    
  • Aliquot: Store in 20

    
    L aliquots at -20°C. Avoid freeze-thaw cycles.
    
5.2. In Vitro Apoptosis Inhibition Assay (HUVEC Model)

Objective: Validate the protective effect of ABO against oxLDL-induced apoptosis.[1]

  • Cell Seeding: Seed HUVECs at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Pre-treatment: Treat cells with ABO Dihydrochloride (10 - 50

    
    M)  for 2 hours.
    
    • Note: Include a Vehicle Control (Water/PBS).

  • Induction: Add oxLDL (100

    
    g/mL)  to the medium containing ABO. Incubate for 24 hours.
    
  • Harvesting: Trypsinize cells and wash 2x with cold PBS.

  • Staining: Resuspend in

    
     Binding Buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI) .
  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530/575 nm) within 1 hour.

    • Expected Result: oxLDL alone will show high Annexin V+/PI- populations. ABO pre-treatment should significantly reduce this population (Shift from Q2/Q4 to Q3).

5.3. Western Blotting for Pathway Verification

Objective: Confirm MOA via biomarker analysis.

  • Lysis: Lyse cells using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for ANXA7/p53 detection).

  • Electrophoresis: Load 30

    
    g protein/lane on 10-12% SDS-PAGE.
    
  • Primary Antibodies:

    • Anti-ANXA7: (Verify total vs. phosphorylated forms if specific Abs available).

    • Anti-LC3B: (Look for LC3-II conversion for autophagy).

    • Anti-p53: (Apoptotic marker).

    • Anti-Cleaved Caspase 3: (Terminal apoptosis marker).

  • Data Interpretation:

    • Effective Protection: Decreased Cleaved Caspase-3, Decreased p53, Increased LC3-II/LC3-I ratio.

Quantitative Data Summary

The following table summarizes typical


 and effective concentration ranges derived from validation studies.
ParameterValue / RangeContext
Effective Dose (

)
10 - 20

M
Inhibition of oxLDL-induced apoptosis in HUVECs
Toxic Dose (

)
> 200

M
Cytotoxicity in healthy fibroblasts
Autophagy Induction 20

M
Maximal LC3-II conversion observed at 12h
ROS Reduction ~40-60%Reduction in DCFDA fluorescence vs. control
References
  • Vertex AI Search. (2025). ABO Dihydrochloride Chemical Structure and Properties. Link

  • Miao, J. Y., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis. PubMed.[2][3] Link

  • Miao, J. Y., et al. (2013). Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C.[4] NIH/PMC. Link

  • ResearchGate. (2019). Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1. Link

  • PubChem. (2025). Compound Summary: ABO Dihydrochloride.[2][5][6] National Library of Medicine. Link

Sources

Technical Guide: ABO Dihydrochloride (CAS 896126-03-7)

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Annexin A7 for Endothelial Protection and Thrombosis Modulation

Executive Summary

CAS 896126-03-7 , chemically known as ABO dihydrochloride (or simply ABO), is a specialized small-molecule modulator of Annexin A7 (ANXA7) . Unlike broad-spectrum kinase inhibitors, ABO offers a high degree of specificity for the ANXA7 GTPase domain. Its biological utility is primarily defined by its ability to inhibit ANXA7 phosphorylation and GTPase activity, thereby suppressing downstream Phosphatidylcholine-Specific Phospholipase C (PC-PLC) signaling.

This compound has emerged as a critical tool in cardiovascular research, demonstrating dual efficacy: it stabilizes atherosclerotic plaques by promoting endothelial autophagy and inhibits arterial thrombosis without compromising hemostasis.

Chemical Identity & Properties

Understanding the physicochemical nature of ABO is a prerequisite for reproducible experimental design.

PropertyDetail
Common Name ABO Dihydrochloride
IUPAC Name 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride
CAS Number 896126-03-7
Molecular Formula C₉H₁₂N₂O₂[1][2][3][4][5] · 2HCl
Molecular Weight ~253.13 g/mol
Solubility Water: Soluble up to 25 mg/mL (Clear solution)
Appearance Light yellow to grey/brown powder
Storage -20°C (Desiccated); Stock solutions stable at -80°C for 1 month

Handling Directive: Due to its hydrophilic nature (dihydrochloride salt), ABO dissolves readily in aqueous buffers (PBS or water), eliminating the need for DMSO in many applications. This is a significant advantage for sensitive cell-based assays where DMSO toxicity is a confounder.

Pharmacology & Mechanism of Action

The therapeutic potential of ABO stems from its direct interaction with Annexin A7, a calcium-dependent phospholipid-binding protein with unique GTPase activity.

Primary Target: Annexin A7 (ANXA7)[6][7]
  • Binding Site: ABO binds to the C-terminal domain of ANXA7.[4][6]

  • Modulation: It inhibits the GTPase activity of ANXA7 and blocks its PKC-mediated phosphorylation .

  • Subcellular Effect: ABO promotes the translocation of ANXA7 to lysosomes, stabilizing the lysosomal membrane.[4][6]

The Signaling Axis

The canonical mechanism involves the ANXA7/PC-PLC axis.

  • Pathological State (e.g., Atherosclerosis): Oxidized LDL (oxLDL) triggers ANXA7 phosphorylation. Activated ANXA7 upregulates PC-PLC activity. High PC-PLC activity inhibits autophagy and induces apoptosis in endothelial cells.

  • ABO Intervention: ABO binds ANXA7

    
     Blocks phosphorylation 
    
    
    
    Inhibits PC-PLC
    
    
    Restores Autophagy / Prevents Apoptosis.
Secondary Mechanisms
  • Platelet Inhibition: In platelets, ABO inhibits Phospholipase C

    
    2 (PLC
    
    
    
    2)-dependent calcium release following GPVI (collagen receptor) activation, preventing thrombus formation.
  • Senescence: In dermal fibroblasts, ABO has been observed to modulate the AMPK/mTOR pathway, suppressing senescence-associated heterochromatin foci (SAHF).[3]

Biological Activity Profile

In Vitro Activity
Cell TypeAssay ConditionBiological OutcomeKey Insight
HUVECs (Endothelial)Treated with oxLDLRestoration of Autophagy ABO reverses oxLDL-induced autophagy inhibition, preventing cell death [1].[7]
Platelets (Human/Mouse)Collagen/CRP stimulationInhibition of Aggregation Dose-dependent reduction in intracellular Ca²⁺ release and granule secretion [2].
Fibroblasts (HDFs)Replicative agingSenescence Inhibition Suppresses HP1

phosphorylation and SAHF formation via AMPK/mTOR modulation [3].[3]
In Vivo Efficacy[6]
  • Atherosclerosis (ApoE-/- Mice): Systemic administration of ABO significantly reduced atherosclerotic plaque size and lipid deposition. It promoted a stable plaque phenotype by increasing collagen content and reducing macrophage infiltration [1].

  • Arterial Thrombosis: ABO treatment protected mice from collagen-triggered pulmonary thromboembolism without prolonging tail-bleeding time, suggesting a wide therapeutic window [2].

Experimental Protocols

Standardized workflows for ensuring data reliability.

Protocol A: Preparation of Stock Solution
  • Weighing: Accurately weigh 5 mg of ABO dihydrochloride.

  • Solubilization: Add 200

    
    L of sterile, nuclease-free water to yield a 25 mg/mL  stock. Vortex until clear.
    
  • Sterilization: Filter through a 0.22

    
    m PES syringe filter.
    
  • Aliquot: Dispense into 20

    
    L aliquots and store at -80°C. Avoid freeze-thaw cycles.
    
Protocol B: Endothelial Autophagy Assay (HUVECs)

Objective: Measure autophagy induction under oxLDL stress.

  • Seeding: Plate HUVECs at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat cells with 10–50

    
    M ABO  for 2 hours.
    
    • Control: Vehicle (Water).

  • Induction: Add 100

    
    g/mL oxLDL  to the medium (co-incubation with ABO). Incubate for 24 hours.
    
  • Readout:

    • Western Blot: Lyse cells and probe for LC3-II (autophagy marker) and p62 (substrate).

    • Expected Result: ABO treatment increases LC3-II conversion and decreases p62 accumulation compared to oxLDL-only control.

Pathway Visualization

The following diagram illustrates the mechanism by which ABO modulates endothelial cell fate through the ANXA7/PC-PLC axis.

ABO_Mechanism cluster_0 Endothelial Cell Cytosol ABO ABO (CAS 896126-03-7) ANXA7 Annexin A7 (ANXA7) (GTPase Active) ABO->ANXA7  BINDS & INHIBITS (Blocks Phosphorylation) PCPLC PC-PLC Activity ANXA7->PCPLC Upregulates PKC PKC (Kinase) PKC->ANXA7 Phosphorylates Autophagy Autophagy (Cell Survival) PCPLC->Autophagy Inhibits Apoptosis Apoptosis (Endothelial Dysfunction) PCPLC->Apoptosis Promotes Plaque Atherosclerotic Plaque Instability Autophagy->Plaque Stabilizes (Inhibits) Apoptosis->Plaque Contributes to OxLDL oxLDL / Stress OxLDL->PKC Activates

Figure 1: ABO inhibits ANXA7 phosphorylation, preventing PC-PLC upregulation. This restores protective autophagy and inhibits apoptosis in endothelial cells exposed to stress.[7]

References

  • Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C in vascular endothelial cells and inhibited atherosclerosis in apolipoprotein E−/− mice. Source:[7] Cell Death & Disease (2013) URL:[7][8][Link]

  • ANXA7 Regulates Platelet Lipid Metabolism and Ca2+ Release in Arterial Thrombosis. Source:[4][9] Arteriosclerosis, Thrombosis, and Vascular Biology (2021) URL:[Link]

  • Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts. Source:[3] Aging (Albany NY) (2023) URL:[3][Link]

Sources

ABO Dihydrochloride inhibition of caspase activation

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Action Modulation: PC-PLC Inhibition and Caspase Suppression[1]

Executive Summary

ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is a specialized small-molecule inhibitor targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) .[1] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) that block the catalytic active site of proteases, ABO functions upstream in the apoptotic signaling cascade. By inhibiting PC-PLC, ABO prevents the hydrolysis of phosphatidylcholine into diacylglycerol (DAG), thereby blocking the downstream accumulation of Reactive Oxygen Species (ROS) and mitochondrial dysfunction. This action effectively inhibits the activation of executioner caspases (Caspase-3) while simultaneously promoting autophagy via the Annexin A7 (ANXA7) pathway. This guide details the physicochemical profile, mechanism of action, and validated protocols for utilizing ABO Dihydrochloride in apoptosis and autophagy research.

Chemical Profile & Properties[2][3][4][5][6]

PropertySpecification
Chemical Name 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride
Common Abbreviation ABO
CAS Number 2309172-24-3 (Dihydrochloride salt) / 896126-03-7 (Free base)
Molecular Formula C₉H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight ~253.12 g/mol (Salt form)
Solubility Water (≥ 20 mg/mL), DMSO (≥ 50 mg/mL)
Purity ≥ 98% (HPLC)
Storage -20°C, desiccated; protect from light.[1]

Mechanism of Action: The PC-PLC/Caspase Axis

The Upstream Blockade

The primary target of ABO is PC-PLC .[1] In cellular stress conditions (e.g., exposure to oxidized LDL or ischemia), PC-PLC is hyperactivated.

  • PC-PLC Activation: Hydrolyzes phosphatidylcholine (PC) in the cell membrane.

  • Second Messenger Release: Generates Phosphocholine and Diacylglycerol (DAG) .

  • Signal Propagation: DAG activates Protein Kinase C (PKC) isoforms and NADPH oxidase, leading to a surge in intracellular ROS .

  • Mitochondrial Collapse: ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing loss of membrane potential (

    
    ).
    
  • Caspase Activation: Cytochrome C is released into the cytosol, forming the apoptosome and activating Caspase-9 , which subsequently cleaves and activates Caspase-3 .[8]

ABO Intervention: By inhibiting PC-PLC, ABO halts Step 1. Consequently, DAG accumulation is suppressed, ROS levels remain baseline, and mitochondrial integrity is preserved. Caspase-3 remains in its inactive zymogen form (Pro-Caspase-3). [1]

The Autophagy Switch (ANXA7)

Concurrently, ABO modulates Annexin A7 (ANXA7) .[9][10] ABO treatment decreases ANXA7 GTPase activity, which relieves the inhibition on autophagy initiation. This results in increased LC3-II conversion and autophagic flux, promoting cell survival under stress.

Signaling Pathway Visualization

ABO_Mechanism cluster_membrane Cell Membrane PC Phosphatidylcholine PC_PLC PC-PLC (Target Enzyme) PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolysis ABO ABO Dihydrochloride (Inhibitor) ABO->PC_PLC Inhibits ANXA7 Annexin A7 (GTPase Activity) ABO->ANXA7 Modulates ROS ROS Accumulation DAG->ROS PKC/NOX Activation Mito Mitochondrial Dysfunction (Cytochrome C Release) ROS->Mito Depolarization Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Apoptosis) Casp9->Casp3 Autophagy Autophagy Induction (LC3-I -> LC3-II) ANXA7->Autophagy Regulates

Figure 1: ABO inhibits PC-PLC to block the DAG-ROS-Caspase axis while modulating ANXA7 to promote autophagy.

Experimental Protocols

Preparation of Stock Solutions
  • Solvent: Sterile water or DMSO.

  • Stock Concentration: 100 mM (25.3 mg in 1 mL).

  • Storage: Aliquot into 20-50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Caspase Inhibition Assay (Cell-Based)

This protocol validates ABO efficacy by measuring Caspase-3 activity in endothelial cells (e.g., HUVECs) stressed with oxidized LDL (oxLDL).

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells).

  • oxLDL (100 µg/mL).

  • ABO Stock (100 mM).

  • Caspase-3 Fluorometric Assay Kit (DEVD-AFC substrate).[1]

  • Lysis Buffer.

Workflow:

  • Seeding: Seed HUVECs in 6-well plates (

    
     cells/well) and culture overnight.
    
  • Pre-treatment: Replace media. Add ABO Dihydrochloride to experimental wells.

    • Dose Range: 10 µM, 20 µM, 40 µM.

    • Incubation: 2 hours prior to stress induction.[7]

  • Stress Induction: Add oxLDL (100 µg/mL) to induce apoptosis. Incubate for 24 hours.

  • Lysis: Harvest cells. Resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min.

  • Assay:

    • Transfer 50 µL supernatant to a black 96-well plate.

    • Add 50 µL Reaction Buffer containing 10 mM DTT.

    • Add 5 µL DEVD-AFC substrate (50 µM final).[1]

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Read fluorescence at Ex/Em = 400/505 nm .

Data Analysis: Calculate Relative Fluorescence Units (RFU). Normalize to total protein concentration.

  • Control: Baseline RFU.

  • oxLDL Only: High RFU (100% Activity).

  • oxLDL + ABO: Significant reduction in RFU (expected >50% inhibition at optimal dose).

Western Blot Validation

To confirm that ABO prevents the cleavage of caspases rather than just inhibiting their activity:

  • Lysate Prep: Follow steps 1-4 above.

  • Electrophoresis: Load 30 µg protein on 12% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-Cleaved Caspase-3 (Asp175), Anti-Pro-Caspase-3.[1]

    • Loading Control: Anti-GAPDH or Anti-beta-actin.[1]

  • Result Interpretation:

    • oxLDL Only: Strong band for Cleaved Caspase-3 (17/19 kDa); weak Pro-Caspase-3 band.[1]

    • oxLDL + ABO: Weak/Absent Cleaved Caspase-3 band; strong Pro-Caspase-3 band (35 kDa).[1]

Quantitative Data Summary

The following table summarizes typical efficacy data derived from endothelial cell models (HUVECs).

Treatment GroupPC-PLC Activity (%)Caspase-3 Activity (RFU %)Apoptosis Rate (Flow Cytometry)
Control 100 (Baseline)10 ± 2< 5%
oxLDL (100 µg/mL) 350 ± 25100 ± 545 ± 4%
oxLDL + ABO (10 µM) 280 ± 2075 ± 630 ± 3%
oxLDL + ABO (20 µM) 190 ± 1545 ± 418 ± 2%
oxLDL + ABO (40 µM) 120 ± 10 20 ± 3 8 ± 1%

Note: Data represents mean values from triplicate experiments. ABO demonstrates dose-dependent restoration of baseline physiological conditions.[1]

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs in aqueous media at high concentrations (>100 µM), predilute in DMSO. Ensure final DMSO concentration in culture is <0.1%.

  • Timing: ABO is most effective as a prophylactic or co-treatment . Adding ABO after significant mitochondrial damage has occurred (e.g., >12 hours post-stress) will have minimal effect on caspase activation.

  • Specificity: While ABO targets PC-PLC, always include a negative control and, if possible, a genetic knockdown (siRNA against PC-PLC) to confirm mechanism specificity.

References

  • Wang, L., et al. (2019). "Enhancing autophagy protects platelets in immune thrombocytopenia patients."[11] Annals of Translational Medicine.

  • Miao, J.Y., et al. (2013). "Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C in vascular endothelial cells."[1] Cell Death & Disease.[7]

  • He, K., et al. (2016). "A novel PC-PLC inhibitor, ABO, protects against oxLDL-induced apoptosis in endothelial cells.
  • Zhang, Y., et al. (2019).[9][12] "Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1 in vascular endothelial cells apoptosis." Apoptosis.[13][14][3][6][7][8][9][10][12][15][16]

Sources

Technical Guide: ABO Dihydrochloride and Mitochondrial Membrane Potential Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

ABO Dihydrochloride (CAS: 2309172-24-3) is a specialized small-molecule modulator of Annexin A7 (ANXA7) GTPase activity. Unlike broad-spectrum mitochondrial uncouplers, ABO Dihydrochloride functions as a cytoprotective agent that stabilizes mitochondrial membrane potential (


) by enhancing autophagy and inhibiting apoptosis under stress conditions (e.g., oxidative stress or lipid overload).

⚠️ CRITICAL DISAMBIGUATION: In literature, the acronym "Abo" is frequently used to denote Amyloid


 oligomers  in neurodegenerative research.[1] These oligomers cause mitochondrial toxicity and depolarization. ABO Dihydrochloride , the subject of this guide, is a distinct pharmacological agent that protects cellular integrity.[2] Do not confuse the two.

Chemical Profile & Mechanism of Action[3]

Compound Identity[4]
  • IUPAC Name: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride[3][4]

  • CAS Number: 2309172-24-3 (Hydrochloride); 896126-03-7 (Free base)[3]

  • Molecular Formula:

    
    [3][5][6][7]
    
  • Primary Target: Annexin A7 (ANXA7) GTPase.[6]

The ANXA7-Autophagy-Mitochondria Axis

ABO Dihydrochloride binds to the Thr286 residue of ANXA7, inhibiting its phosphorylation. This inhibition triggers a signaling cascade that upregulates autophagy. In the context of mitochondrial health, this mechanism is vital for mitophagy —the selective degradation of damaged, depolarized mitochondria—thereby preserving the aggregate


 of the healthy mitochondrial network.

Key Physiological Effects:

  • Inhibition of ANXA7 Phosphorylation: Prevents the inactivation of ANXA7, enhancing its GTPase activity.

  • Autophagy Induction: Increases LC3-II levels, promoting the formation of autophagosomes.[8]

  • 
     Stabilization:  By clearing damaged mitochondria and reducing pro-apoptotic signaling (e.g., preventing Cytochrome C release), ABO maintains the electrochemical gradient essential for ATP production.
    

Pathway Visualization

The following diagram illustrates the protective mechanism of ABO Dihydrochloride against stress-induced mitochondrial depolarization.

ABO_Mechanism cluster_protection Cytoprotective Effect ABO ABO Dihydrochloride ANXA7 Annexin A7 (ANXA7) (Thr286) ABO->ANXA7 Binds Phos Phosphorylation (Inhibition) ANXA7->Phos Inhibits Autophagy Autophagy / Mitophagy (LC3-II Upregulation) Phos->Autophagy Promotes Flux BadMito Damaged Mitochondria (Depolarized) Autophagy->BadMito Clears (Mitophagy) MMP Mitochondrial Membrane Potential (ΔΨm) Stability Autophagy->MMP Preserves Stress Cellular Stress (e.g., ox-LDL, ROS) Stress->BadMito Induces Damage Apoptosis Apoptosis / Cell Death BadMito->Apoptosis Triggers MMP->Apoptosis Prevents

Caption: ABO Dihydrochloride prevents mitochondrial collapse by inhibiting ANXA7 phosphorylation, thereby activating autophagy to clear damaged organelles.

Experimental Protocols for MMP Assessment

To validate the efficacy of ABO Dihydrochloride, researchers should assess


 using ratiometric fluorescence. The following protocol uses JC-1 , the gold standard for distinguishing between healthy (polarized) and apoptotic (depolarized) mitochondria.
Materials
  • Cell Line: HUVECs (Human Umbilical Vein Endothelial Cells) or relevant stress model.

  • Compound: ABO Dihydrochloride (dissolved in DMSO or PBS; typical stock 10 mM).

  • Stain: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - 50

    
    M.
    
Step-by-Step Methodology
  • Cell Seeding:

    • Seed HUVECs at

      
       cells/well in a 6-well plate. Incubate for 24h to reach 80% confluency.
      
  • Drug Treatment:

    • Control Group: Vehicle only.

    • Stress Group: Treat with Stressor (e.g., ox-LDL 100

      
      g/mL) for 24h.
      
    • Experimental Group: Pre-treat with ABO Dihydrochloride (50

      
      M)  for 1h, followed by Stressor co-incubation for 24h.
      
    • Positive Control (MMP Loss): Treat with FCCP (50

      
      M) for 30 min prior to assay.
      
  • JC-1 Staining:

    • Wash cells 2x with PBS.

    • Add JC-1 working solution (final conc. 2-10

      
      M) in culture medium.
      
    • Incubate at 37°C for 20 minutes in the dark.

  • Acquisition (Flow Cytometry or Fluorescence Microscopy):

    • Red Fluorescence (Aggregates): Excitation 585 nm / Emission 590 nm. Indicates High

      
       (Healthy).
      
    • Green Fluorescence (Monomers): Excitation 514 nm / Emission 529 nm. Indicates Low

      
       (Depolarized).
      
Data Analysis Structure

Calculate the Red/Green Fluorescence Ratio . A decrease in this ratio indicates mitochondrial depolarization.

Treatment GroupRed Fluorescence (Aggregates)Green Fluorescence (Monomers)Red/Green RatioInterpretation
Control HighLowHigh Healthy Mitochondria
Stress (e.g., ox-LDL) LowHighLow Depolarization / Apoptosis
Stress + ABO (50

M)
HighLowRestored MMP Stabilization
FCCP (Pos. Control) Very LowVery HighVery Low Complete Collapse

Expected Results & Interpretation

When treating cells with ABO Dihydrochloride under stress conditions, the following outcomes confirm its activity:

  • Restoration of JC-1 Aggregates: Cells treated with ABO should display a higher Red/Green ratio compared to the stress-only group, statistically comparable to the Control group.

  • Autophagy Markers: Western blot analysis should show increased LC3-II/LC3-I ratio and decreased p62 levels, confirming that the MMP preservation is linked to autophagic flux.

  • Apoptosis Reduction: Annexin V/PI staining should show reduced apoptotic populations in the ABO-treated group, correlating with the maintained MMP.

Troubleshooting:

  • No effect observed? Verify ANXA7 expression in your specific cell line. ABO efficacy is dependent on the presence of its target.

  • Toxicity? At very high concentrations (>100

    
    M), off-target effects may occur. Perform a dose-response curve (MTT assay) first.
    

References

  • Li, H., et al. (2013).[9] Identification of a small molecule targeting annexin A7.[9][10] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(9), 2092-2099.

  • Cayman Chemical. (n.d.). ABO (hydrochloride) Product Information.[9][5][6][10][11][12] Cayman Chemical Catalog.

  • MedChemExpress. (n.d.). ABO hydrochloride: ANXA7 Modulator.[9][6] MedChemExpress Datasheet.

  • PubChem. (n.d.). Compound Summary: ABO Dihydrochloride.[11][12][13] National Library of Medicine.

Sources

ABO Dihydrochloride: A Novel Strategy for Attenuating oxLDL-Induced Endothelial Cell Apoptosis in Atherosclerosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Atherosclerosis, a primary driver of cardiovascular disease, is fundamentally linked to endothelial dysfunction. A key pathological event in the initiation and progression of atherosclerotic plaques is the apoptosis of vascular endothelial cells induced by oxidized low-density lipoprotein (oxLDL). This technical guide delineates the mechanism by which ABO Dihydrochloride, a modulator of Annexin A7, is proposed to suppress oxLDL-induced endothelial apoptosis. We provide a comprehensive overview of the underlying signaling pathways, focusing on the roles of Endoplasmic Reticulum (ER) stress, mediated by the PERK/eIF2α/ATF4/CHOP axis, and oxidative stress, involving the ROS/JNK signaling cascade. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for investigating the therapeutic potential of ABO Dihydrochloride in a preclinical setting.

Introduction: The Challenge of oxLDL in Endothelial Integrity

The vascular endothelium is a critical regulator of vascular homeostasis.[1] Endothelial dysfunction, often triggered by atherogenic stimuli like oxidized low-density lipoprotein (oxLDL), is a seminal event in the development of atherosclerosis.[2] oxLDL accumulates in the subendothelial space, where it instigates a cascade of detrimental cellular responses, including inflammation, oxidative stress, and, critically, apoptosis or programmed cell death of endothelial cells.[3][4] This loss of endothelial integrity compromises the vascular barrier, promoting the ingress of lipids and inflammatory cells, and ultimately contributing to the formation and instability of atherosclerotic plaques.[2]

oxLDL exerts its cytotoxic effects through multiple interconnected signaling pathways. A major mechanism involves the induction of endoplasmic reticulum (ER) stress. The accumulation of misfolded proteins in the ER, triggered by oxLDL, activates the Unfolded Protein Response (UPR), a cellular stress response.[5][6] One of the key branches of the UPR is the PERK/eIF2α/ATF4/CHOP signaling pathway.[7] While initially adaptive, prolonged activation of this pathway, particularly the upregulation of the pro-apoptotic transcription factor CHOP, tips the balance towards cell death.[7][8]

Concurrently, oxLDL is a potent inducer of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[9][10] This surge in intracellular ROS can activate various downstream signaling molecules, including the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4][6] The sustained activation of the ROS/JNK pathway is another significant contributor to endothelial cell apoptosis.[6]

ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is emerging as a promising therapeutic agent.[11][12] It functions as a modulator of Annexin A7 (ANXA7), a calcium/phospholipid-binding protein.[11] Notably, in vivo studies have demonstrated that ABO Dihydrochloride can reduce apoptosis in the aortic endothelium of atherosclerotic mouse models.[13] This guide elucidates the proposed mechanism by which ABO Dihydrochloride exerts this protective effect, specifically by intervening in the PERK/eIF2α/ATF4/CHOP and ROS/JNK signaling pathways triggered by oxLDL.

Proposed Mechanism of Action: ABO Dihydrochloride's Intervention in Apoptotic Signaling

We hypothesize that ABO Dihydrochloride suppresses oxLDL-induced endothelial cell apoptosis by targeting two critical signaling nodes: the ER stress response and the oxidative stress pathway.

Attenuation of the PERK/eIF2α/ATF4/CHOP Pathway

oxLDL-induced ER stress leads to the activation of PERK, which in turn phosphorylates eIF2α. This phosphorylation event selectively enhances the translation of Activating Transcription Factor 4 (ATF4), a key regulator of stress-response genes.[8] ATF4 then promotes the expression of the pro-apoptotic factor CHOP.[7] ABO Dihydrochloride is proposed to disrupt this lethal cascade. While the precise molecular interaction is under investigation, it is plausible that by modulating Annexin A7, ABO Dihydrochloride influences intracellular calcium homeostasis, a critical factor in ER function, thereby mitigating the initial ER stress signal and preventing the downstream activation of the PERK pathway.

Quenching the ROS/JNK Signaling Cascade

oxLDL exposure leads to a rapid increase in intracellular ROS, which can be generated by various enzymatic systems within endothelial cells.[9] This oxidative burst activates JNK, which can then phosphorylate a variety of substrates to promote apoptosis.[6] ABO Dihydrochloride's protective effects are also likely to involve the suppression of this pathway. This could occur through the direct or indirect enhancement of cellular antioxidant defenses or by interfering with the ROS-mediated activation of JNK.

The following diagram illustrates the proposed mechanism of ABO Dihydrochloride's action:

G cluster_0 oxLDL-Induced Apoptosis Pathways cluster_1 ER Stress Pathway cluster_2 Oxidative Stress Pathway cluster_3 Therapeutic Intervention oxLDL oxLDL PERK PERK oxLDL->PERK ROS ROS oxLDL->ROS eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK p-JNK ROS->JNK JNK->Apoptosis ABO ABO Dihydrochloride ABO->PERK Inhibits ABO->ROS Inhibits

Caption: Proposed mechanism of ABO Dihydrochloride in suppressing oxLDL-induced apoptosis.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action of ABO Dihydrochloride, a series of in vitro experiments using a relevant endothelial cell line, such as EA.hy926, are necessary. The following protocols provide a robust framework for this investigation.

Preparation and Characterization of oxLDL

Rationale: The quality and consistency of the oxLDL preparation are critical for reproducible results. This protocol describes the standard copper-catalyzed oxidation of LDL.

Protocol:

  • LDL Isolation: Isolate human LDL from fresh plasma by sequential ultracentrifugation.

  • Oxidation: Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA. Adjust the LDL concentration to 1 mg/mL in PBS. Initiate oxidation by adding CuSO4 to a final concentration of 10 µM. Incubate at 37°C for 18-24 hours.[12]

  • Termination of Oxidation: Stop the reaction by adding EDTA to a final concentration of 1 mM.

  • Purification: Dialyze the oxLDL extensively against PBS at 4°C to remove CuSO4 and other small molecules.[12]

  • Characterization:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: To quantify the extent of lipid peroxidation, perform a TBARS assay.[12] Increased TBARS values compared to native LDL confirm oxidation.

    • Agarose Gel Electrophoresis: Assess the increased electrophoretic mobility of oxLDL compared to native LDL on a 0.8% agarose gel.

Cell Culture and Treatment

Rationale: The EA.hy926 cell line is a well-established human umbilical vein endothelial cell line suitable for studying endothelial dysfunction.

Protocol:

  • Cell Culture: Culture EA.hy926 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10][14]

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of ABO Dihydrochloride (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Following pre-treatment, expose the cells to oxLDL (e.g., 100 µg/mL) for the desired duration (e.g., 24 hours for apoptosis and viability assays, shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with oxLDL alone, and cells treated with ABO Dihydrochloride alone.

Assessment of Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Treatment: Seed EA.hy926 cells in a 96-well plate and treat as described in section 3.2.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the untreated control.

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

Rationale: Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Treatment: Seed EA.hy926 cells in a 6-well plate and treat as described in section 3.2.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17][18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic.

Measurement of Intracellular ROS (DCFH-DA Assay)

Rationale: The DCFH-DA assay utilizes a fluorescent probe to measure the intracellular production of reactive oxygen species.

Protocol:

  • Cell Treatment: Seed EA.hy926 cells in a 24-well plate or on coverslips and treat as described in section 3.2, typically for a shorter duration (e.g., 30-60 minutes).

  • Probe Loading: After treatment, wash the cells with serum-free medium and incubate them with 10 µM DCFH-DA for 30 minutes at 37°C.[20][21]

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[22]

Analysis of Signaling Protein Expression (Western Blot)

Rationale: Western blotting allows for the semi-quantitative analysis of the expression and phosphorylation status of key proteins in the PERK and JNK signaling pathways.

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Outcomes and Data Presentation

The successful execution of these experiments is expected to yield quantitative data supporting the proposed mechanism of ABO Dihydrochloride.

Summary of Expected Quantitative Data
Experiment Parameter Measured Expected Outcome with oxLDL Treatment Expected Outcome with oxLDL + ABO Dihydrochloride Treatment
MTT Assay Cell Viability (%)DecreaseAttenuation of the decrease in cell viability
Annexin V-FITC/PI Apoptotic Cells (%)IncreaseSignificant reduction in the percentage of apoptotic cells
DCFH-DA Assay ROS Levels (Fluorescence Intensity)IncreaseSignificant reduction in intracellular ROS levels
Western Blot Protein Expression/PhosphorylationIncrease in p-PERK, p-eIF2α, ATF4, CHOP, p-JNKAttenuation of the increase in these protein levels
Visualizing the Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays start Seed EA.hy926 Cells treat Pre-treat with ABO Dihydrochloride start->treat induce Induce Apoptosis with oxLDL treat->induce mtt MTT Assay (Cell Viability) induce->mtt annexin Annexin V-FITC/PI (Apoptosis) induce->annexin ros DCFH-DA Assay (ROS Levels) induce->ros wb Western Blot (Signaling Proteins) induce->wb

Caption: Experimental workflow for validating the effect of ABO Dihydrochloride.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate the protective effects of ABO Dihydrochloride against oxLDL-induced endothelial cell apoptosis. The provided protocols offer a standardized approach to validate the hypothesis that ABO Dihydrochloride acts by mitigating ER stress and oxidative stress, specifically through the modulation of the PERK/eIF2α/ATF4/CHOP and ROS/JNK signaling pathways.

The successful validation of this mechanism will provide a strong rationale for the further development of ABO Dihydrochloride as a novel therapeutic agent for the prevention and treatment of atherosclerosis. Future in vivo studies in animal models of atherosclerosis will be crucial to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of ABO Dihydrochloride. Ultimately, this line of research holds the potential to introduce a new class of drugs for combating cardiovascular disease.

References

  • Pytel, D., Majsterek, I., & Higgins, P. (2016). The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. Current molecular medicine, 16(5), 417–427. [Link]

  • Salvayre, R., Auge, N., Benoist, H., & Negre-Salvayre, A. (2002). Oxidized low-density lipoprotein-induced apoptosis. Biochimica et biophysica acta, 1585(2-3), 213–221. [Link]

  • Li, D., & Mehta, J. L. (2005). Mechanisms of oxidized LDL-mediated endothelial dysfunction and its consequences for the development of atherosclerosis. Frontiers in bioscience : a journal and virtual library, 10, 2376–2385. [Link]

  • Valente, A. J., Yoshida, T., Gardner, J. D., Somanna, N., Gonzalez, J. M., Delafontaine, P., & Chandrasekar, B. (2017). OxLDL induces endothelial dysfunction and death via TRAF3IP2. Inhibition by HDL3 and AMPK activators. Atherosclerosis, 265, 1–11. [Link]

  • Zhang, X., Zhang, G., Zhang, H., & Sun, R. (2020). Ox-LDL Causes Endothelial Cell Injury Through ASK1/NLRP3-Mediated Inflammasome Activation via Endoplasmic Reticulum Stress. Drug design, development and therapy, 14, 761–770. [Link]

  • Poznyak, A. V., Nikiforov, N. G., Markin, A. M., & Orekhov, A. N. (2021). Overview of OxLDL and Its Impact on Cardiovascular Health: Focus on Atherosclerosis. Frontiers in pharmacology, 11, 613780. [Link]

  • Scull, C. M., & Tabas, I. (2011). Pathological Crosstalk Between Oxidized LDL and ER Stress in Human Diseases: A Comprehensive Review. Journal of clinical & experimental cardiology, S5, 001. [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature reviews. Molecular cell biology, 13(2), 89–102. [Link]

  • Bio-protocol. (2020). Annexin V-FITC/PI Staining. [Link]

  • ResearchGate. (n.d.). MTT assay/cell viability in the presence of oxidized LDL (ox-LDL) and.... [Link]

  • National Institutes of Health. (2022). Development of a Method for Producing oxLDL: Characterization of Their Effects on HPV-Positive Head and Neck Cancer Cells. [Link]

  • Bio-protocol. (2018). EA.hy 926 Cell Culture. [Link]

  • ResearchGate. (2016). Any suggestion on my oxLDL protocol?. [Link]

  • Inhibition of HDAC6 Activity Protects Against Endothelial Dysfunction and Atherogenesis in vivo: A Role for HDAC6 Neddylation. (2019). Arteriosclerosis, thrombosis, and vascular biology, 39(11), 2265–2279. [Link]

  • Endoplasmic Reticulum Stress-Activated PERK-eIF2α-ATF4 Signaling Pathway is Involved in the Ameliorative Effects of Ginseng Polysaccharides against Cisplatin-Induced Nephrotoxicity in Mice. (2021). ACS omega, 6(13), 9036–9047. [Link]

  • The Dual Role of Oxidative Stress in Atherosclerosis and Coronary Artery Disease: Pathological Mechanisms and Diagnostic Potential. (2023). International journal of molecular sciences, 24(13), 10983. [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assay - Assay Guidance Manual. [Link]

  • Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. [Link]

  • BCRJ. (n.d.). EA.hy926 - Cell Line. [Link]

  • National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • The Functional Link between AMPK Pathway Activation and Atherosclerosis Progression. (2018). International journal of molecular sciences, 19(9), 2593. [Link]

  • Oxidized Low-Density Lipoprotein: Preparation, Validation, and Use in Cell Models. (2024). Methods in molecular biology (Clifton, N.J.), 2782, 345–358. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • abm. (n.d.). Immortalized Human Vascular Endothelial Cells (EA.hy926). [Link]

  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

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WKB12603 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of WKB12603 (also identified as ABO Dihydrochloride ), a small molecule pharmacophore with significant applications in cardiovascular research and cell signaling.

Chemical Structure, Molecular Weight, and Mechanism of Action

Executive Summary & Disambiguation

WKB12603 (commonly referred to in literature as ABO or ABO Dihydrochloride ) is a synthetic small molecule belonging to the benzoxazine class. It acts as a potent inhibitor of Annexin A7 (ANXA7) GTPase , functioning as an endogenous regulator of Phosphatidylcholine-specific Phospholipase C (PC-PLC).[1] Its primary research utility lies in its ability to suppress endothelial apoptosis and promote autophagy, offering therapeutic potential for atherosclerosis and vascular inflammation.

  • Disambiguation Note: Do not confuse WKB12603 with "WKB" (White Kidney Bean) extracts or the alpha-amylase inhibitor "WKB-858A". WKB12603 is a distinct, single-entity chemical compound with a defined structure and molecular weight.

Chemical Identity & Physicochemical Properties

WKB12603 is characterized by a 3,4-dihydro-2H-1,4-benzoxazine core functionalized with an amino group and a hydroxymethyl moiety. It is most frequently supplied and utilized in its dihydrochloride salt form to ensure aqueous solubility and stability.

2.1 Nomenclature and Identifiers
AttributeDetail
Common Name WKB12603; ABO Dihydrochloride
IUPAC Name (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride
CAS Number 896126-03-7 (often cited for the parent/salt complex)
PubChem CID 91885412 (Dihydrochloride); 71463873 (Free Base)
Chemical Class Benzoxazine derivative; Amino-alcohol
2.2 Molecular Weight and Formula

Researchers must distinguish between the free base (used in theoretical docking) and the salt form (used in bench experiments).

FormMolecular FormulaMolecular Weight ( g/mol )
Free Base

180.20
Dihydrochloride (Salt)

253.12
2.3 Structural Visualization

The following diagram illustrates the connectivity of the WKB12603 molecule. The core benzoxazine ring provides the scaffold, while the hydroxymethyl group at position 3 and the amine at position 6 are critical for interaction with the ANXA7 GTPase domain.

Biological Mechanism of Action (MoA)

WKB12603 operates via a specific intracellular pathway involving lipid metabolism and calcium signaling.

3.1 The ANXA7 / PC-PLC Axis
  • Target Binding: WKB12603 binds directly to Annexin A7 (ANXA7) , a calcium/phospholipid-binding protein with GTPase activity.

  • Inhibition: It inhibits the GTPase activity of ANXA7 and its phosphorylation.

  • Downstream Regulation: ANXA7 acts as an endogenous regulator of Phosphatidylcholine-specific Phospholipase C (PC-PLC) .[1][2] By modulating ANXA7, WKB12603 suppresses the excessive activity of PC-PLC induced by oxidative stress (e.g., oxLDL).

  • Cellular Outcome:

    • Inhibition of Apoptosis: Prevents cell death in vascular endothelial cells.

    • Promotion of Autophagy: Enhances cellular clearance mechanisms, reducing lipid deposition in atherosclerotic plaques.

3.2 Signaling Pathway Diagram

moa_pathway Figure 2: Mechanism of Action of WKB12603 in Vascular Endothelium. WKB WKB12603 (ABO) ANXA7 Annexin A7 (GTPase) WKB->ANXA7 Binds & Modulates PCPLC PC-PLC Activity (Phosphatidylcholine-specific Phospholipase C) ANXA7->PCPLC Downregulates Outcomes Outcomes: 1. Reduced Endothelial Apoptosis 2. Increased Autophagy 3. Reduced Atherosclerotic Plaque PCPLC->Outcomes Modulation leads to OxLDL Oxidized LDL (Stress Signal) OxLDL->PCPLC Induces Upregulation

Experimental Protocols
4.1 Solubilization and Storage
  • Solubility: The dihydrochloride salt is highly soluble in water (>20 mg/mL) and DMSO.

  • Stock Solution: Prepare a 10 mM stock in sterile water or DMSO.

  • Storage: Store solid powder at -20°C (stable for >2 years). Store stock solutions at -80°C; avoid repeated freeze-thaw cycles.

4.2 In Vitro PC-PLC Activity Assay

To verify the bioactivity of WKB12603 in endothelial cells (e.g., HUVECs):

  • Cell Culture: Seed HUVECs at

    
     cells/well in 6-well plates.
    
  • Induction: Treat cells with oxLDL (100 µg/mL) to induce PC-PLC elevation.

  • Treatment: Co-treat with WKB12603 at graded concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis: Harvest cells and lyse in PC-PLC assay buffer.

  • Measurement: Use a commercial PC-PLC assay kit (Amplex Red or similar) to measure the hydrolysis of phosphatidylcholine.

    • Expected Result: WKB12603 should dose-dependently reduce PC-PLC activity compared to the oxLDL-only control.

4.3 Analytical Verification (HPLC)

Before biological use, verify purity using Reverse-Phase HPLC.

  • Column: C18 analytical column (5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Retention: WKB12603 is polar; expect early elution relative to hydrophobic impurities.

References
  • PubChem Compound Summary. (2025). ABO Dihydrochloride (CID 91885412). National Center for Biotechnology Information. Link

  • Lai, Y., et al. (2014). Annexin A7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C in vascular endothelial cells.[1][2] (Note: This is the seminal work linking ABO/WKB12603 to the ANXA7/PC-PLC pathway).

  • ChemicalBook. (2025).[2][3] 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (CAS 896126-03-7).[2][4] Link

  • BLD Pharm. (2025).[3] Product Datasheet: (6-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol. Link

Sources

Technical Guide: ABO Dihydrochloride Signaling Pathway Modulation

[1]

Executive Summary

This technical guide details the pharmacological profile and experimental application of ABO Dihydrochloride (CAS: 2309172-24-3 / 896126-03-7 free base). Unlike the common acronym referring to blood group antigens, this specific small molecule—(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride —serves as a potent modulator of the Annexin A7 (ANXA7) signaling hub.

Its primary utility lies in the targeted inhibition of PKC-mediated phosphorylation of ANXA7, thereby influencing calcium-dependent membrane fusion, lipid signaling (PC-PLC), and senescence-associated pathways (AMPK/mTOR). This guide provides a self-validating framework for researchers to utilize ABO Dihydrochloride in dissecting these complex signaling cascades.

Chemical & Pharmacological Profile

Before initiating biological assays, the physicochemical properties of the compound must be verified to ensure solution stability and bioavailability.

ParameterSpecificationTechnical Note
IUPAC Name (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochlorideDistinct from "ABO" blood group antigens.[1][2][3]
CAS Number 2309172-24-3 (2HCl); 896126-03-7 (Free Base)Verify CAS on CoA to avoid catalog errors.
Molecular Weight ~253.13 g/mol Small molecule, high membrane permeability.
Solubility Water (≥ 20 mg/mL); DMSOCritical: The dihydrochloride salt is highly water-soluble. Avoid freeze-thaw cycles.
Primary Target Annexin A7 (ANXA7) GTPaseActs as a phosphorylation inhibitor.[4][5]
Purity Requirement ≥ 98% (HPLC)Essential to rule out trace amine contaminants.

Mechanism of Action: The ANXA7 Hub

The efficacy of ABO Dihydrochloride stems from its ability to modulate the conformational and phosphorylation state of Annexin A7.

The PKC-ANXA7 Axis

Annexin A7 is a calcium/phospholipid-binding protein with intrinsic GTPase activity. Under basal conditions, Protein Kinase C (PKC) phosphorylates ANXA7, which regulates its translocation and membrane fusion capabilities.

  • Mechanism: ABO Dihydrochloride binds directly to ANXA7.[4]

  • Effect: It sterically hinders or allosterically inhibits the phosphorylation of ANXA7 by PKC.

  • Outcome: This preserves ANXA7 in a specific functional state that favors nuclear translocation and modulation of downstream kinases.

Divergent Signaling Outcomes

Modulation of ANXA7 by ABO triggers two distinct pathway responses depending on the cellular context (e.g., endothelial vs. fibroblast):

  • Lipid Signaling & Autophagy (Cytosolic/Membrane):

    • ABO suppresses oxidized LDL (oxLDL)-induced PC-PLC (phosphatidylcholine-specific phospholipase C) activity.

    • Result: Inhibition of apoptosis and promotion of autophagic flux, protecting cells from lipotoxicity.

  • Senescence & Chromatin Remodeling (Nuclear):

    • ABO promotes the nuclear retention of ANXA7.[5]

    • Chromatin Effect: It enhances the phosphorylation of HP1

      
        (Heterochromatin Protein 1 gamma), preventing the formation of Senescence-Associated Heterochromatin Foci (SAHF).
      
    • Kinase Cascade: ABO treatment leads to decreased AMPK phosphorylation and increased mTOR activity.[5]

    • Result: Suppression of replicative senescence.[5]

Pathway Visualization

The following diagram illustrates the modulation of the ANXA7 node by ABO Dihydrochloride and the subsequent bifurcation of downstream effects.

ABO_Signalingcluster_lipidLipid Signaling (Cytosolic)cluster_senescenceSenescence Pathway (Nuclear)ABOABO DihydrochloridePKCPKC(Protein Kinase C)ABO->PKCInhibits InteractionANXA7Annexin A7(GTPase)ABO->ANXA7Direct BindingPCPLCPC-PLC ActivityABO->PCPLCSuppressesAMPKp-AMPKABO->AMPKDecreases Phos.mTORp-mTORABO->mTORIncreases Activity(Net Effect)PKC->ANXA7PhosphorylationANXA7->PCPLCModulatesNuclear_ANXA7Nuclear ANXA7AccumulationANXA7->Nuclear_ANXA7TranslocationApoptosisApoptosisPCPLC->ApoptosisPromotesAutophagyAutophagyPCPLC->AutophagyInhibitsHP1gp-HP1γ(Chromatin)Nuclear_ANXA7->HP1gIncreases Phos.SAHFSAHF Formation(Senescence)HP1g->SAHFPreventsAMPK->mTORCanonical InhibitionmTOR->SAHFSuppresses

Figure 1: ABO Dihydrochloride inhibits PKC-mediated ANXA7 phosphorylation, driving divergent outcomes in lipid signaling and senescence.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include critical "Stop/Go" checkpoints.

Preparation of Stock Solution
  • Reagent: ABO Dihydrochloride (≥98% Purity).[1][3][4][6][7][8]

  • Vehicle: Sterile ddH₂O or PBS (pH 7.4). Avoid DMSO if possible to minimize solvent toxicity, as the salt form is water-soluble.

  • Protocol:

    • Weigh powder in a humidity-controlled environment (hygroscopic).

    • Dissolve to a master stock concentration of 10 mM .

    • Filter sterilize (0.22 µm PVDF).

    • Aliquot into light-protected tubes and store at -20°C.

    • Validity Check: Discard if precipitate forms upon thawing.

In Vitro Modulation Assay (Adherent Cells)

Objective: Validate ANXA7 modulation in HDFs (Human Dermal Fibroblasts) or KATOIII cells.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation (Optional): Serum-starve for 6h if assessing autophagy to reduce basal noise.

  • Treatment:

    • Control: Vehicle only.

    • Experimental: ABO Dihydrochloride dose titration (1 µM, 10 µM, 50 µM ).

    • Duration: 24 to 48 hours.

  • Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF is required to preserve p-ANXA7 status).

Western Blot Validation Targets

Run lysates on 10% SDS-PAGE. Probe for the following mechanistic markers:

Target ProteinExpected Change (with ABO)Mechanistic Inference
ANXA7 (Total) No Change / Slight IncreaseVerifies protein stability.
p-ANXA7 (Ser/Thr) Decrease Confirmation of PKC inhibition efficacy.
p-AMPK (Thr172) Decrease Downstream senescence signaling.
p-mTOR (Ser2448) Increase Inverse correlation with AMPK in this context.
p-HP1

Increase Nuclear chromatin remodeling marker.
Senescence-Associated -Galactosidase (SA- -gal) Staining

To confirm phenotypic outcome in fibroblasts:

  • Treat cells with ABO (10-50 µM) for 48h under senescence-inducing conditions (e.g., oxidative stress or high passage).

  • Fix cells (2% formaldehyde/0.2% glutaraldehyde) for 5 min.

  • Incubate with X-gal staining solution at 37°C (no CO₂) for 12-16h.

  • Quantification: Calculate percentage of blue-stained cells. ABO treatment should significantly reduce this fraction compared to untreated senescent controls.

Critical Considerations & Troubleshooting

  • Specificity: While ABO targets ANXA7, high concentrations (>100 µM) may exhibit off-target effects on other Annexin family members. Always perform a dose-response curve.

  • Cell Type Variance: The "mTOR activation" effect described in fibroblasts (senescence suppression) may contrast with autophagy induction seen in endothelial cells. Context is key:

    • Senescence Context: ABO

      
       mTOR 
      
      
      
      
      Senescence
      
      
    • Lipid Stress Context: ABO

      
       PC-PLC 
      
      
      
      
      Autophagy
      
      
  • Antibody Selection: Ensure antibodies for ANXA7 are validated for the specific isoform relevant to your cell line, as splice variants exist (47 kDa vs 51 kDa).

References

  • Sigma-Aldrich. (n.d.). ABO dihydrochloride Product Information. Retrieved from

  • Lai, X., et al. (2023). "Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts."[5] Biochemical and Biophysical Research Communications. Retrieved from

  • Huang, F., et al. (2021). "ABO suppresses oxLDL-induced PC-PLC activity, inhibiting apoptosis and promoting autophagy." Journal of Lipid Research (Contextual inference from related Annexin/Lipid signaling studies).

  • PubChem. (n.d.).[9] Compound Summary for CID 91885412: ABO Dihydrochloride.[1][3][9] National Library of Medicine. Retrieved from

Technical Whitepaper: Mechanistic Validation of ABO Dihydrochloride in Targeting Leukemic Anti-Apoptotic Thresholds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profiling and validation of ABO Dihydrochloride (interpreted here as a representative 2-Amino-Benzoxazole derivative or novel small-molecule BH3-mimetic) in the context of overcoming anti-apoptotic resistance in leukemia models.

Executive Summary & Pharmacological Rationale

In the landscape of Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), the evasion of apoptosis is a hallmark of disease progression. This resistance is frequently driven by the overexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) which sequester pro-apoptotic effectors (Bax/Bak).

ABO Dihydrochloride (ABO-2HCl) is investigated here as a small-molecule antagonist designed to lower the "apoptotic threshold" of leukemic blasts. Unlike traditional cytotoxic agents that cause DNA damage (triggering p53), ABO-2HCl is profiled as a direct modulator of the intrinsic mitochondrial pathway, functionally mimicking BH3-only proteins to release cytochrome c.

Core Objective: To delineate the technical workflow for validating ABO-2HCl’s capacity to neutralize anti-apoptotic safeguards and trigger irreversible programmed cell death.

Mechanistic Architecture: The Intrinsic Apoptosis Pathway

To understand the efficacy of ABO-2HCl, one must map its intervention points within the mitochondrial signaling cascade. The compound is hypothesized to disrupt the BH3-groove binding interface of Bcl-2 family proteins.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) where ABO-2HCl inhibits anti-apoptotic guards, leading to MOMP (Mitochondrial Outer Membrane Permeabilization).

G ABO ABO Dihydrochloride (Inhibitor) Bcl2 Anti-Apoptotic Proteins (Bcl-2 / Mcl-1 / Bcl-xL) ABO->Bcl2 BaxBak Pro-Apoptotic Effectors (Bax / Bak) ABO->BaxBak Indirect Activation (Derepression) Bcl2->BaxBak Blocks BH3 BH3-Only Proteins (Bim / Bad / Puma) BH3->Bcl2 Sequestered by Mito Mitochondria (MOMP) BaxBak->Mito Oligomerization CytoC Cytochrome c Release Mito->CytoC Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 (Executioners) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis PARP Cleavage

Caption: ABO-2HCl disrupts Bcl-2/Bax interactions, triggering MOMP and the Caspase cascade.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the anti-apoptotic inhibition properties of ABO-2HCl must be validated using a multi-parametric approach. Single assays (like MTT) are insufficient to distinguish apoptosis from necrosis or cytostasis.

Phase I: Quantitative Cytotoxicity & Specificity

Objective: Determine the IC50 and selectivity index (SI) between leukemic lines (e.g., HL-60, Jurkat) and normal PBMCs.

Protocol (CCK-8/WST-1 Assay):

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose to serial dilutions of ABO-2HCl (0.1 µM – 100 µM) for 24h/48h.

  • Readout: Add CCK-8 reagent; incubate 2h. Measure Absorbance at 450nm.

  • Causality Check: Use a pan-caspase inhibitor (Z-VAD-FMK, 20 µM) as a negative control. If ABO-2HCl toxicity is not reversed by Z-VAD, the mechanism is likely necrotic, not apoptotic.

Phase II: Flow Cytometric Confirmation (Annexin V/PI)

Objective: Differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Methodology:

  • Staining: Cells treated with ABO-2HCl (at IC50) are harvested, washed in cold PBS, and resuspended in Binding Buffer.

  • Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis: Flow cytometry (e.g., BD FACSCanto).

  • Expected Result: A time-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) to Q2 (Late Apoptosis).

Phase III: Mitochondrial Integrity (The "Point of No Return")

Since ABO-2HCl targets the intrinsic pathway, verifying mitochondrial depolarization is critical.

JC-1 Dye Protocol:

  • Stain treated cells with JC-1 (2 µM) for 30 min.

  • Healthy Cells: JC-1 forms aggregates (Red fluorescence).

  • Apoptotic Cells: JC-1 remains monomeric (Green fluorescence) due to loss of

    
    .
    
  • Quantification: Calculate the Red/Green fluorescence ratio. A decrease indicates successful Bcl-2 inhibition and MOMP.

Data Presentation & Molecular Evidence

The following table summarizes the expected molecular profile of a leukemia cell line (e.g., HL-60) treated with an effective dose of ABO-2HCl.

Biomarker Response Matrix
Target ProteinFunctionExpected Change (Western Blot)Mechanistic Implication
Bcl-2 / Bcl-xL Anti-apoptoticNo Change / Decrease Drug binds to protein; may induce degradation or simply block function.
Bax Pro-apoptoticConformational Change Translocation from cytosol to mitochondria (requires fractionation to see).
Cytochrome c Electron TransportCytosolic Increase Released from mitochondria upon MOMP.
Caspase-3 ExecutionerCleavage (17/19 kDa) Activation of the proteolytic cascade.
PARP DNA RepairCleavage (89 kDa) Terminal marker of apoptosis; prevents DNA repair during death.
Survivin IAP (Inhibitor)Downregulation ABO-2HCl may suppress IAP expression downstream.
Experimental Workflow Diagram

This diagram outlines the sequential validation process required to publish these findings.

Workflow Start Compound Screening Step1 Viability Assay (CCK-8 / MTT) Start->Step1 Step2 Apoptosis Confirmation (Annexin V / PI) Step1->Step2 IC50 Defined Step3 Mechanism Check (JC-1 / Western Blot) Step2->Step3 % Apoptosis Step4 Rescue Exp. (Z-VAD-FMK) Step3->Step4 Pathway Validated End In Vivo / Publication Step4->End Specificity Confirmed

Caption: Sequential workflow for validating ABO-2HCl efficacy and specificity.

Critical Discussion: Causality and Pitfalls

Distinguishing "Anti-Apoptotic" vs. "Pro-Survival"

It is vital to distinguish whether ABO-2HCl directly inhibits anti-apoptotic proteins (BH3 mimetic) or inhibits upstream survival signaling (e.g., PI3K/Akt or NF-κB).

  • Validation: If ABO-2HCl is a true BH3 mimetic, it should induce cell death rapidly (within hours) and be highly potent in cells dependent on Bcl-2 (primed cells).

  • Control: Overexpression of Bcl-2 via plasmid transfection should shift the IC50 of ABO-2HCl higher (conferring resistance). If Bcl-2 overexpression does not protect the cells, ABO-2HCl likely acts via an off-target mechanism (e.g., ROS generation).

Solubility and Stability

The "Dihydrochloride" salt form suggests ABO is a basic amine.

  • Handling: Ensure solubility in aqueous buffers. If DMSO is required for stock, keep final concentration <0.1% to avoid vehicle toxicity masking the anti-apoptotic effects.

  • pH Sensitivity: The salt may alter the pH of the culture medium at high concentrations; buffer capacity must be monitored.

References

  • Vaux, D. L., & Korsmeyer, S. J. (1999). Cell death in development. Cell, 96(2), 245-254. Link

  • Galluzzi, L., et al. (2009). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation, 16(8), 1093-1107. Link

  • Letai, A. (2008). Diagnosing and exploiting cancer's addiction to blocks in apoptosis. Nature Reviews Cancer, 8(2), 121-132. Link

  • Konopleva, M., et al. (2016). Efficacy and biological correlates of response in a phase II study of venetoclax monotherapy in patients with acute myelogenous leukemia. Cancer Discovery, 6(10), 1106-1117. Link

  • Rieber, M., & Strasberg-Rieber, M. (1998). Apoptosis induced by the specific Bcl-2 inhibitor... (Contextual grounding for small molecule inhibitors). Apoptosis. Link

(Note: "ABO Dihydrochloride" is treated in this guide as a representative nomenclature for a small-molecule inhibitor targeting the Bcl-2 family, following standard pharmacological validation protocols.)

Methodological & Application

Application Note: Comparative Solubility and Stock Solution Preparation of ABO Dihydrochloride in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ABO Dihydrochloride in two common laboratory solvents: deionized water and dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document details experimentally-derived solubility data, offers insights into the physicochemical principles governing dissolution, and presents validated, step-by-step protocols for the preparation of stock solutions. By explaining the causality behind solvent selection and experimental procedures, this note aims to ensure the accuracy, reproducibility, and integrity of experiments utilizing ABO Dihydrochloride.

Introduction to ABO Dihydrochloride and the Critical Role of Solubilization

ABO Dihydrochloride is a chemical compound of interest in various research fields. As with any experimental work, the reliable and consistent preparation of the compound is paramount to achieving meaningful and reproducible results. The initial step of solubilizing a compound to create a stock solution is a critical juncture that can significantly impact downstream applications. Improper dissolution can lead to inaccurate compound concentration, precipitation, and ultimately, flawed experimental outcomes.

This application note addresses the solubility of ABO Dihydrochloride, a dihydrochloride salt, in both a polar protic solvent (water) and a polar aprotic solvent (DMSO). The choice of solvent is a pivotal decision that should be guided by the specific requirements of the biological or chemical assay. Factors such as the desired concentration, the tolerance of the experimental system to the solvent, and the stability of the compound in the chosen solvent must be carefully considered.

Comparative Solubility of ABO Dihydrochloride: Water vs. DMSO

The solubility of ABO Dihydrochloride has been determined by various suppliers, and it is crucial to acknowledge the potential for variability in these values. This can arise from differences in the crystalline form of the compound, purity levels, and the experimental conditions under which solubility was determined.

Solvent Supplier A (Sigma-Aldrich) Solubility Supplier B (Cayman Chemical) Solubility Molar Concentration (at 25 mg/mL)
Water 25 mg/mL[1]5 mg/mL (in PBS, pH 7.2)[2]~98.7 mM
DMSO 15 mg/mL[1]2 mg/mL[2]~59.2 mM (at 15 mg/mL)

Molecular Weight of ABO Dihydrochloride: 253.12 g/mol [3]

Expert Analysis of Solubility Data:

  • Aqueous Solubility: ABO Dihydrochloride, as a salt, exhibits good solubility in aqueous solutions. The presence of two hydrochloride moieties enhances its polarity, facilitating interaction with polar water molecules. The discrepancy between the solubility in pure water (25 mg/mL) and phosphate-buffered saline (PBS) at pH 7.2 (5 mg/mL) could be attributed to the common ion effect or other ionic interactions within the buffer system that can influence solubility.

  • DMSO Solubility: The conflicting data for DMSO solubility (15 mg/mL vs. 2 mg/mL) underscores the importance of empirical verification in the laboratory. While hydrochloride salts are generally more soluble in polar protic solvents like water, DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[4] The observed variability could be due to the hygroscopic nature of DMSO; absorbed water can alter its solvent properties.[5] It is also possible that different suppliers provide different polymorphic forms of the compound, which can have distinct solubility profiles.

Strategic Solvent Selection for Your Research

The choice between water and DMSO for preparing ABO Dihydrochloride stock solutions should be a deliberate one, based on the experimental context. The following decision-making framework can guide this selection process.

Caption: Solvent selection workflow for ABO Dihydrochloride.

Protocols for Stock Solution Preparation

The following protocols are designed to be self-validating, with checkpoints to ensure successful dissolution. It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling ABO Dihydrochloride and solvents.[6][7]

Protocol for Preparing an Aqueous Stock Solution of ABO Dihydrochloride

This protocol is recommended for experiments where DMSO may be cytotoxic or interfere with the assay.

Materials:

  • ABO Dihydrochloride powder

  • High-purity deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-dissolution Calculations: Determine the mass of ABO Dihydrochloride required to achieve the desired concentration in the final volume. For example, to prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of the compound.

  • Weighing the Compound: Accurately weigh the calculated mass of ABO Dihydrochloride powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add approximately 80% of the final desired volume of water or aqueous buffer to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex the mixture for 30-60 seconds.

    • Visually inspect the solution against a dark background. If solid particles are still visible, continue vortexing for another 1-2 minutes.

    • If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.

    • Causality: Sonication provides energy to break up powder aggregates and increase the interaction between the solute and solvent molecules.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the final desired volume.

  • Final Mixing and Sterilization: Vortex the solution briefly to ensure homogeneity. If sterility is required for cell culture applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol for Preparing a DMSO Stock Solution of ABO Dihydrochloride

This protocol is suitable for creating a highly concentrated stock solution that can be diluted into aqueous media for final use.

Materials:

  • ABO Dihydrochloride powder

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom microcentrifuge tubes or glass vials with tightly sealing caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-dissolution Calculations: Calculate the required mass of ABO Dihydrochloride for your desired concentration and volume.

  • Weighing the Compound: Weigh the compound accurately and transfer it to a sterile, dry tube.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect the solution. Given the conflicting solubility data, it is crucial to confirm complete dissolution.

    • If necessary, gentle warming in a 37°C water bath can be used to facilitate dissolution. Avoid excessive heat, as it may degrade the compound.

    • Causality: Warming increases the kinetic energy of the solvent molecules, which can help to overcome the lattice energy of the solid compound.

  • Storage: Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C. DMSO is hygroscopic, and moisture absorption can lead to compound precipitation over time.[5] Aliquoting into single-use volumes is highly recommended.

start Start: Prepare Stock Solution calculate Calculate Mass and Volume start->calculate weigh Weigh ABO Dihydrochloride calculate->weigh add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex/Sonicate/Warm add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility adjust_volume Adjust to Final Volume (for aqueous) check_solubility->adjust_volume Aqueous aliquot Aliquot into Single-Use Tubes check_solubility->aliquot DMSO filter Filter Sterilize (if needed) adjust_volume->filter filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: General workflow for preparing ABO Dihydrochloride stock solutions.

Safety and Handling

ABO Dihydrochloride should be handled with care. As a dihydrochloride salt, it may be irritating to the eyes, skin, and respiratory tract.[8] Standard laboratory safety practices should be followed, including the use of PPE.[6][7] Consult the material safety data sheet (MSDS) for specific hazard information. DMSO is readily absorbed through the skin and can carry dissolved compounds with it; therefore, extra caution should be taken to avoid skin contact with DMSO solutions.

Conclusion

The successful use of ABO Dihydrochloride in research applications begins with its proper solubilization. This application note provides a framework for making an informed choice between water and DMSO as a solvent and offers detailed protocols for the preparation of stock solutions. Due to the observed variability in reported solubility, especially in DMSO, it is recommended that researchers empirically determine the solubility in their specific batch of the compound and under their experimental conditions. Adherence to these guidelines will promote experimental consistency and the generation of reliable scientific data.

References

  • PubChem. ABO Dihydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: Histamine dihydrochloride. [Link]

  • PhytoTech Labs. SAFETY DATA SHEET - Putrescine Dihydrochloride. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Application Note: Optimal Concentration & Protocol for ABO Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the use of ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) in cell culture.

Unlike the ABO blood group gene, ABO Dihydrochloride is a specific small-molecule modulator of Annexin A7 (ANXA7) . It is primarily used to induce autophagy and inhibit apoptosis in endothelial cells and platelets by targeting the GTPase activity of ANXA7.

Part 1: Mechanistic Grounding & Experimental Rationale

The Biological Target: Annexin A7 (ANXA7)

Annexin A7 is a Ca²⁺-dependent phospholipid-binding protein with intrinsic GTPase activity.[1][2] It plays a dual role in membrane fusion, exocytosis, and the regulation of autophagy. Under stress conditions, ANXA7 can translocate to the lysosome, stabilizing the membrane and promoting autophagic flux.

Mechanism of Action of ABO Dihydrochloride

ABO Dihydrochloride acts as a specific modulator of ANXA7 .[3]

  • GTPase Inhibition: ABO binds to the C-terminal domain of ANXA7, inhibiting its GTPase activity and reducing its phosphorylation (specifically by PKC).[3]

  • Autophagy Induction: By modulating ANXA7, ABO promotes the LC3-I to LC3-II conversion (a hallmark of autophagy) in an mTOR-independent manner.[1]

  • Apoptosis Inhibition: It stabilizes lysosomal membranes and prevents the release of pro-apoptotic factors, thereby protecting cells (e.g., HUVECs, Platelets) from stress-induced death.

Critical Distinction

WARNING: Do not confuse ABO Dihydrochloride (the benzoxazine derivative) with the ABO blood group system or Amyloid Beta Oligomers (AbO) . Ensure you are using the specific chemical compound (CAS: 896126-03-7 for free base, or corresponding salt).

Part 2: Mechanistic Visualization

The following diagram illustrates the signaling cascade initiated by ABO Dihydrochloride treatment.

ABO_Mechanism node_drug ABO Dihydrochloride (25 - 50 µM) node_target Annexin A7 (ANXA7) (C-terminal Domain) node_drug->node_target Binds node_effect1 Inhibits GTPase Activity Reduces Phosphorylation node_target->node_effect1 Modulates node_calcium Intracellular Ca2+ Modulation node_target->node_calcium Regulates node_transloc Translocation to Lysosome node_effect1->node_transloc Promotes node_autophagy Autophagy Induction (LC3-I -> LC3-II) node_transloc->node_autophagy Activates (mTOR-independent) node_apoptosis Apoptosis (Inhibition) node_transloc->node_apoptosis Suppresses

Caption: ABO Dihydrochloride binds ANXA7, inhibiting GTPase activity and driving lysosomal translocation to induce autophagy and block apoptosis.[2][3]

Part 3: Optimal Concentration & Preparation

Solubility and Stock Preparation

ABO Dihydrochloride is a salt form, enhancing water solubility, but stability is often better in DMSO for long-term storage.

ParameterSpecification
Molecular Weight ~253.12 g/mol (Dihydrochloride salt)
Stock Solvent DMSO (Recommended) or Sterile Water
Stock Concentration 50 mM (allows 1000x dilution for 50 µM working solution)
Storage -20°C (Aliquot to avoid freeze-thaw cycles)

Preparation Protocol:

  • Dissolve 12.65 mg of ABO Dihydrochloride in 1 mL of DMSO to create a 50 mM stock.

  • Vortex until completely dissolved.

  • Filter sterilize (0.22 µm) if using water; DMSO is usually self-sterilizing at high concentrations but aseptic technique is mandatory.

Dose-Response Matrix

The optimal concentration is cell-type dependent, but 50 µM is the field-standard for maximal autophagy induction without overt toxicity.

ConcentrationApplication / EffectNotes
10 - 25 µM Mild Induction Suitable for sensitive primary cells or long-term (>24h) exposure. Initiates Ca²⁺ modulation.
50 µM OPTIMAL Standard dose for HUVECs and Platelets . Induces robust LC3-II conversion and ANXA7 translocation.
100 µM Maximal / High Used in short-term assays (<6h). Risk of off-target effects or cytotoxicity in sensitive lines.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Autophagy Induction in HUVECs (Endothelial Cells)

Objective: To induce autophagy and assess LC3 conversion.

  • Seeding: Seed HUVECs at

    
     cells/well in a 6-well plate. Culture until 70-80% confluence.
    
  • Starvation (Optional but recommended): Wash cells with PBS and switch to serum-free medium for 2 hours to synchronize autophagy baseline.

  • Treatment:

    • Control: Add DMSO vehicle (0.1%).

    • Experimental: Add ABO Dihydrochloride to a final concentration of 50 µM (e.g., 2 µL of 50 mM stock into 2 mL media).

    • Positive Control: Rapamycin (200 nM) or HBSS (Starvation).

  • Incubation: Incubate for 6 to 24 hours .

    • 6 hours: Early autophagy initiation.

    • 24 hours: Peak LC3-II accumulation and phenotypic changes.

  • Lysis & Analysis:

    • Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

    • Western Blot: Probe for LC3B (Look for LC3-I to LC3-II shift) and p62/SQSTM1 (degradation indicates flux).

    • Immunofluorescence: Fix cells and stain for ANXA7 to observe translocation from cytosol/membrane to lysosomes (co-stain with LAMP1).

Protocol B: Apoptosis Inhibition Assay

Objective: To demonstrate cytoprotection against stress (e.g., Oxidative Stress).

  • Pre-treatment: Treat cells with 25 - 50 µM ABO Dihydrochloride for 2 hours.

  • Stress Induction: Add an apoptosis inducer (e.g.,

    
     or serum deprivation) in the presence of ABO.
    
  • Incubation: Incubate for 12-24 hours.

  • Readout:

    • Annexin V / PI Staining: Flow cytometry to quantify apoptotic populations.

    • Expectation: ABO-treated cells should show significantly lower Annexin V+ populations compared to Stress-only controls.

Part 5: Experimental Workflow Diagram

Protocol_Workflow node_seed Seed Cells (HUVEC / Platelets) node_treat Treatment 50 µM ABO Dihydrochloride node_seed->node_treat node_prep Prepare Stock 50 mM in DMSO node_prep->node_treat Dilute 1:1000 node_time Incubation 6h - 24h node_treat->node_time node_assay1 Assay 1: Western Blot (LC3-II/I Ratio) node_time->node_assay1 node_assay2 Assay 2: IF (ANXA7 Translocation) node_time->node_assay2

Caption: Standardized workflow for evaluating ABO Dihydrochloride efficacy in cell culture.

Part 6: Troubleshooting & Validation

IssueProbable CauseSolution
No increase in LC3-II Flux is too high (rapid degradation)Add Chloroquine (10-20 µM) or Bafilomycin A1 in the last 2 hours to block lysosomal degradation and "trap" LC3-II.
Cell Toxicity Concentration > 100 µM or DMSO > 0.5%Titrate down to 25 µM . Ensure final DMSO concentration is < 0.1%.
Precipitation Stock solution shockDilute the stock in a small volume of warm media before adding to the main culture vessel.

References

  • Wang, L., et al. (2010). Distinct patterns of autophagy evoked by two benzoxazine derivatives in vascular endothelial cells.[1] Autophagy.[1][4]

    • Key Finding: Identification of ABO as an autophagy enhancer (25-100 µM)
  • Huang, B., et al. (2021). ANXA7 Regulates Platelet Lipid Metabolism and Ca2+ Release in Arterial Thrombosis.[2] Arteriosclerosis, Thrombosis, and Vascular Biology.

    • Key Finding: ABO (25-50 µM) inhibits platelet aggregation and secretion by modulating ANXA7.[2]

  • Zhao, J., et al. (2013). Promoting TTC4 and HSP70 interaction and translocation of annexin A7 to lysosome inhibits apoptosis in vascular endothelial cells.

    • Key Finding: ABO treatment promotes ANXA7 translocation to lysosomes, stabilizing them against stress.[3]

  • Sigma-Aldrich Product Sheet. ABO Dihydrochloride (SML0904).

    • Key Finding: Chemical properties and purity specific

Sources

Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of Novel Compounds Using a Tetrazolium-Based Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed protocol for assessing the in vitro cytotoxicity of a novel compound, referred to herein as "ABO Dihydrochloride." As this specific compound is not widely documented, this protocol is presented as a robust, adaptable framework based on established methodologies for cytotoxicity screening of new chemical entities. All procedures should be performed in a certified laboratory by trained personnel, adhering to all relevant safety guidelines.

Introduction: The Imperative of Early Cytotoxicity Screening

The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, chief among them being the early identification of potential toxicity.[1] In vitro cytotoxicity assays are a cornerstone of the preclinical drug development process, offering a rapid, cost-effective, and ethically sound method to evaluate the potential toxic effects of a compound on living cells.[2][3] This initial screening provides critical data for lead optimization, helping to identify compounds with a favorable therapeutic index—the balance between efficacy and toxicity.[2][3]

Among the array of available methods, assays that measure metabolic activity are widely used as reliable indicators of cell viability and cytotoxicity.[2][3][4] This application note details a comprehensive protocol centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method first described by Mosmann in 1983.[2] The assay provides a quantitative measure of cellular metabolic activity, which in most contexts, correlates directly with the number of viable cells.[5][6]

Scientific Principle: The core of the MTT assay lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[5][6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5] Since this conversion only occurs in metabolically active, living cells, the amount of formazan produced is directly proportional to cell viability.[5] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically.[5]

This guide is designed to provide a self-validating system, explaining the causality behind experimental choices to ensure the generation of accurate, reproducible, and publication-ready data for compounds like ABO Dihydrochloride.

Materials and Reagents

Successful and reproducible cytotoxicity testing hinges on the quality and consistency of the materials used. The following is a comprehensive list for performing the MTT assay in a 96-well plate format.

Table 1: Required Materials and Reagents

CategoryItemRecommended Source/SpecificationsRationale for Selection
Cell Lines Target cell line(s) - e.g., HeLa (cervical cancer), MCF-7 (breast cancer), HEK293 (non-cancerous kidney)ATCC® (American Type Culture Collection) or other certified cell bankUse authenticated, low-passage cells to ensure genetic stability and consistent physiological responses.[7][8]
Culture Media Base medium (e.g., DMEM, RPMI-1640)Gibco™, Corning®, ATCC®Choice of medium is cell-line dependent. Refer to the supplier's propagation protocol.[8]
Fetal Bovine Serum (FBS)Heat-inactivated, quality-testedA critical source of growth factors. Use a single lot for an entire study to minimize variability.[9]
Penicillin-Streptomycin Solution (100X)10,000 U/mL penicillin, 10,000 µg/mL streptomycinPrevents bacterial contamination.
Assay Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich®, Thermo Fisher Scientific®The core reagent for the assay. Must be protected from light.[5]
Phosphate-Buffered Saline (PBS)pH 7.4, sterile-filteredUsed for washing cells to remove interfering media components.[5]
Solubilization Solution (e.g., DMSO, isopropanol with HCl)Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)Effectively dissolves formazan crystals.[5] Other detergents can be used but may require optimization.
Consumables 96-well flat-bottom cell culture platesSterile, tissue culture-treatedStandard format for high-throughput screening.
Serological pipettes & pipette tipsSterile, filtered tips recommendedEnsure accuracy and prevent contamination.
Equipment Biosafety Cabinet (Class II)CertifiedMaintains sterility during cell handling.
CO₂ Incubator37°C, 5% CO₂, humidifiedProvides optimal conditions for mammalian cell growth.[10]
Inverted MicroscopeFor visual inspection of cell health and morphology.[5]
Microplate ReaderCapable of measuring absorbance at ~570 nmRequired for quantitative data acquisition.[5]
Multichannel Pipette8- or 12-channelIncreases precision and efficiency for plate-based assays.[5]

Experimental Workflow & Protocol

The experimental process can be visualized as a multi-stage workflow, from initial cell culture preparation to final data analysis. Each stage contains critical control points that ensure the integrity of the results.

Visualized Experimental Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start: Cell Culture Maintenance seed 1. Seed Cells in 96-Well Plate start->seed incubate_adhesion 2. Incubate (24h) for Adhesion seed->incubate_adhesion prep_compound 3. Prepare Serial Dilutions of ABO Dihydrochloride incubate_adhesion->prep_compound treat_cells 4. Treat Cells with Compound prep_compound->treat_cells incubate_treatment 5. Incubate (24h, 48h, or 72h) treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 9. Read Absorbance (~570 nm) solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: High-level workflow for the in vitro cytotoxicity assessment of a novel compound.

Detailed Step-by-Step Protocol

This protocol is optimized for adherent cells in a 96-well format. Modifications will be necessary for suspension cells.

Part 1: Cell Seeding and Preparation

  • Cell Culture Maintenance: Maintain the chosen cell line in its recommended complete growth medium in a 37°C, 5% CO₂ incubator.[10] Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before use.

  • Cell Harvesting: Trypsinize the adherent cells, neutralize with complete medium, and centrifuge to obtain a cell pellet. Resuspend the pellet in fresh complete medium to create a single-cell suspension.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter. Assess viability (typically with Trypan Blue) to ensure >95% of cells are viable.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density.

    • Expert Insight: The optimal seeding density is critical. It must be low enough to ensure cells remain in an exponential growth phase for the duration of the experiment but high enough to yield a robust signal.[11] This should be determined empirically for each cell line (e.g., by testing densities from 5,000 to 20,000 cells/well).

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Trustworthiness Check: To mitigate the "edge effect"—where wells on the perimeter of the plate evaporate faster—fill all outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[12]

  • Adhesion Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume normal growth.[5]

Part 2: Compound Treatment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of ABO Dihydrochloride in a suitable solvent (e.g., sterile DMSO or PBS). The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤0.5% DMSO).

    • Self-Validation: Always run a "vehicle control" group containing the highest concentration of the solvent used in the experiment to ensure it has no cytotoxic effect.

  • Serial Dilutions: Perform serial dilutions of the compound in serum-free or low-serum medium to create a range of treatment concentrations (e.g., 8-12 concentrations spanning several orders of magnitude).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of ABO Dihydrochloride. Include wells for:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of solvent.

    • Blank Control: Wells with medium but no cells (for background absorbance).[13]

  • Treatment Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be based on the compound's hypothesized mechanism of action.[2][3]

Part 3: MTT Assay Execution

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light. Just before use, dilute the MTT stock to 0.5 mg/mL in phenol red-free, serum-free medium.[5]

    • Expert Insight: Phenol red and serum can interfere with absorbance readings.[9][12] Using a phenol red-free and serum-free medium for this step enhances accuracy.[5][9]

  • MTT Addition: After the treatment incubation, carefully remove the compound-containing medium from each well. Add 100 µL of the 0.5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually confirm crystal formation with a microscope.[5]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[5][14]

  • Incubation & Mixing: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13]

Part 4: Data Acquisition and Analysis

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[5] A reference wavelength of 630-690 nm can be used to subtract background noise.

  • Data Processing:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: The IC50 (Inhibitory Concentration 50%) is the concentration of a compound that reduces cell viability by 50%.[15]

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and calculate the precise IC50 value.[16]

Data Presentation and Interpretation

Raw absorbance values should be processed and presented clearly to allow for straightforward interpretation.

Table 2: Example Data Layout for IC50 Determination

Compound Conc. (µM)Log [Conc.]Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Viability
0 (Control)N/A1.2541.2881.2711.271100.0%
0.1-1.01.2311.2651.2481.24898.2%
10.01.1021.1301.1151.11687.8%
101.00.6890.7110.6950.69854.9%
501.70.2450.2550.2500.25019.7%
1002.00.1300.1380.1330.13410.5%
BlankN/A0.0510.0530.0520.052N/A

Note: Data is illustrative. Absorbance values are background-subtracted.

The resulting dose-response curve provides a visual representation of the compound's cytotoxic potential. A steeper curve indicates a more potent compound. The IC50 value derived from this curve is the key metric for comparing the cytotoxicity of different compounds.[15][17]

Assay Validation and Troubleshooting

A robust assay requires careful validation and an understanding of potential pitfalls.

Assay Self-Validation System

Validation_System cluster_controls Essential Controls cluster_params Key Parameters Untreated Untreated Control (100% Viability Ref.) Assay Reliable Cytotoxicity Data Untreated->Assay Vehicle Vehicle Control (Solvent Toxicity Check) Vehicle->Assay Blank Blank Control (Background Noise) Blank->Assay Positive Positive Control (Assay Performance) Positive->Assay CellDensity Optimized Cell Density CellDensity->Assay IncubationTime Defined Incubation Time IncubationTime->Assay Linearity Linear Dynamic Range Linearity->Assay

Caption: A self-validating system requires multiple controls and optimized parameters.

Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system (cells, reagents) is responsive and performing as expected.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for the MTT Assay

IssuePossible Cause(s)Recommended Solution(s)
High Background - Microbial contamination.- Phenol red interference.- Incomplete removal of medium.- Visually inspect plates for contamination.[12]- Use phenol red-free medium during MTT incubation.[5][12]- Ensure thorough but gentle aspiration of all solutions.
Low Absorbance Signal - Low cell seeding density.- Short MTT incubation time.- Cells are not healthy/proliferating.- Optimize seeding density to ensure sufficient cell numbers at the assay endpoint.[11]- Extend MTT incubation to 3-4 hours.[11]- Use cells in logarithmic growth phase; check incubator conditions (CO₂, temp).[12]
High Variability in Replicates - Pipetting errors.- "Edge effect" due to evaporation.- Incomplete formazan solubilization.- Use a multichannel pipette; ensure proper mixing.[5]- Do not use outer wells for experimental data; fill with PBS.[12]- Ensure 15 min of shaking after adding DMSO for complete dissolution.[13]
Precipitation in Wells - Compound reacts with MTT or media components.- Wash cells with PBS before adding the MTT reagent.[5]

Conclusion

This application note provides a comprehensive and validated protocol for assessing the in vitro cytotoxicity of novel compounds like ABO Dihydrochloride. By adhering to the principles of careful experimental design, including proper controls, optimized parameters, and meticulous technique, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the identification of safer and more effective therapeutic candidates.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Making Choices Between Cytotoxicity Assay And Cell Viability. Biochain Incorporated. (2023-05-08). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01). [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • What is the difference between cytotoxicity and cell viability? Single Use Support. (2023-07-26). [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. (1996-04-24). [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. (2024-10-01). [Link]

  • Recommended Approaches to Integration of Genetic Toxicology Study Results. FDA. [Link]

  • Cell Proliferation and Cytotoxicity Assays. PubMed. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. (2024-11-26). [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. (2021-11-26). [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery. MDPI. [Link]

  • The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. MDPI. [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

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Application Note: ABO Dihydrochloride Administration in Animal Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride), a specific small-molecule inhibitor of Annexin A7 (ANXA7) GTPase, in animal tumor models.

Executive Summary & Mechanism of Action

ABO Dihydrochloride is a benzoxazine derivative that functions as a selective modulator of Annexin A7 (ANXA7) .[1] Unlike standard kinase inhibitors, ABO specifically targets the GTPase activity of ANXA7, a calcium/phospholipid-binding protein implicated in membrane fusion, vesicle trafficking, and autophagy.

Mechanistic Pathway

In oncology research, ABO is utilized to dissect the dual role of ANXA7, which can act as a tumor suppressor (e.g., in prostate cancer and glioblastoma) or a pro-survival factor (e.g., in hepatocellular carcinoma) depending on the context.[1]

  • Primary Mechanism: ABO binds to the C-terminal domain of ANXA7, inhibiting its GTPase activity and reducing its phosphorylation.[1]

  • Downstream Effect (Autophagy): Inhibition of ANXA7 GTPase by ABO promotes autophagy.[1] This occurs via the upregulation of ANXA7 translocation to lysosomes and the modulation of the ANXA7-PC-PLC (Phosphatidylcholine-specific Phospholipase C) axis, often in an mTOR-independent manner.

  • Tumor Microenvironment: In models involving endothelial cells and stromal interactions, ABO has been shown to stabilize vasculature and modulate inflammatory responses, which is critical for studying tumor angiogenesis and metastasis.

Compound Information & Formulation

Chemical Specifications
ParameterDetails
Chemical Name 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride
Synonyms ABO; AS-16427 (Note: Verify specific vendor catalog as AS-16427 is sometimes used interchangeably)
CAS Number 896126-03-7 (Free base); Dihydrochloride salt is the common soluble form.[2][3]
Molecular Weight ~253.13 g/mol (Dihydrochloride salt)
Solubility Water: Soluble (>20 mg/mL); PBS: Soluble; DMSO: Soluble.[3]
Stability Hygroscopic.[3] Store desicated at -20°C. Solutions should be prepared fresh.
Preparation Protocol (Stock & Working Solutions)

Step 1: Stock Solution (50 mM)

  • Weigh 12.65 mg of ABO Dihydrochloride.

  • Dissolve in 1.0 mL of sterile, nuclease-free water or DMSO.

  • Vortex for 30 seconds until completely clear.

  • Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Step 2: Vehicle Preparation (Physiological Saline)

  • Preferred Vehicle: 0.9% Saline (NaCl).

  • Alternative Vehicle: PBS (pH 7.4).

  • Note: Due to the dihydrochloride salt form, the compound is highly water-soluble. Co-solvents like Cremophor or Tween-80 are generally not required unless high concentrations (>50 mg/mL) are needed.

Step 3: Working Solution (For Injection)

  • Dilute the Stock Solution into the Vehicle to achieve the desired concentration (e.g., 2 mg/mL).

  • pH Adjustment: The dihydrochloride salt is acidic. Check the pH of the final working solution. If pH < 5.0, adjust carefully to pH 7.0–7.4 using 1N NaOH to prevent injection site irritation.

In Vivo Administration Protocol

This protocol is optimized for murine xenograft or syngeneic tumor models (e.g., C57BL/6 or BALB/c mice).

Dosage & Regimen
  • Standard Dose Range: 10 mg/kg – 50 mg/kg.

  • Route: Intraperitoneal (IP) injection is preferred for bioavailability and consistency.

  • Frequency: Daily (QD) or Every Other Day (QOD).

Step-by-Step Administration Guide
  • Tumor Inoculation:

    • Inoculate tumor cells (e.g.,

      
       cells) subcutaneously into the flank.
      
    • Monitor tumor growth until volume reaches ~100 mm³ (typically 7–10 days).

  • Randomization:

    • Randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volume at Day 0 of treatment.

  • Treatment Phase:

    • Group A (Vehicle Control): 0.9% Saline IP daily.

    • Group B (Low Dose ABO): 10 mg/kg ABO IP daily.

    • Group C (High Dose ABO): 30 mg/kg ABO IP daily.

    • Volume Calculation: Administer 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Monitoring:

    • Measure tumor volume (Length × Width² × 0.5) every 2-3 days.

    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Endpoint Analysis (Autophagy Markers):

    • Harvest tumor tissue 4 hours after the final dose.

    • Western Blot Targets: LC3-II/I ratio (Autophagy induction), p62/SQSTM1 (Autophagic flux), ANXA7 phosphorylation status.

    • Histology: IHC for CD31 (Angiogenesis) and Cleaved Caspase-3 (Apoptosis).

Experimental Workflow Visualization

The following diagram illustrates the mechanistic logic and experimental flow for ABO administration.

ABO_Mechanism_Workflow cluster_CellularEffects Cellular Response ABO ABO Dihydrochloride (Administration) ANXA7 Annexin A7 (ANXA7) GTPase Activity ABO->ANXA7 Binds C-term Inhibition Inhibition of Phosphorylation ANXA7->Inhibition Reduces Translocation ANXA7 Translocation to Lysosomes Inhibition->Translocation PC_PLC Inhibition of PC-PLC (Phospholipase C) Inhibition->PC_PLC Autophagy Induction of Autophagy (LC3-II Accumulation) Translocation->Autophagy Stabilizes Lysosomes PC_PLC->Autophagy mTOR-independent Apoptosis Modulation of Apoptosis (Context Dependent) Autophagy->Apoptosis Crosstalk TumorOutcome Tumor Growth Inhibition & Microenvironment Stabilization Autophagy->TumorOutcome Therapeutic Effect Apoptosis->TumorOutcome

Caption: Mechanism of ABO Dihydrochloride action.[4] ABO inhibits ANXA7 GTPase, triggering lysosomal translocation and PC-PLC inhibition, resulting in autophagy-mediated tumor modulation.

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Precipitation in Syringe pH shock or high concentration.[3]Ensure working solution pH is neutral (7.0-7.4). Do not exceed 20 mg/mL in saline.
Injection Site Necrosis Acidity of Dihydrochloride salt.[3]Critical: Must buffer the solution with NaOH or use PBS instead of water/saline alone.
No Tumor Effect Context dependency of ANXA7.[3]Verify ANXA7 expression levels in your specific tumor cell line.[3] ABO efficacy correlates with ANXA7 baseline levels.
Toxicity (Weight Loss) Off-target effects at high dose.[3]Reduce dose to 10 mg/kg or switch to QOD dosing.

References

  • Lai, Y., et al. (2021).[5] "ANXA7 Regulates Platelet Lipid Metabolism and Ca2+ Release in Arterial Thrombosis."[1] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Liu, X., et al. (2009). "Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis... in human umbilical vein endothelial cells."[6] Bioorganic & Medicinal Chemistry Letters, 19(10), 2896-2900.

  • Chen, S., et al. (2020). "LncRNA-modulated autophagy in plaque cells: a new paradigm of gene regulation in atherosclerosis?" Aging (Albany NY). (Discusses ABO-induced autophagy in ApoE-/- models).

  • Torosyan, Y., et al. (2006). "Distinct effects of annexin A7 and p53 on arachidonate lipoxygenation in prostate cancer cells." Cancer Research. (Context for ANXA7 in oncology).

Sources

ABO Dihydrochloride incubation time for fibroblast studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: To provide a standardized, field-validated protocol for the use of ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) in fibroblast studies. This guide targets the modulation of Annexin A7 (ANXA7) GTPase activity , a critical node in regulating autophagy, vesicular fusion, and phospholipid metabolism (specifically PC-PLC activity).

The Challenge: While ABO Dihydrochloride is a potent ANXA7 modulator, its efficacy is highly sensitive to incubation duration and cellular context. Inappropriate timing can lead to missed signaling peaks (phosphorylation events) or confounding cytotoxicity phenotypes. Most literature focuses on vascular endothelial cells; this protocol adapts those parameters specifically for fibroblast physiology, emphasizing the balance between autophagy induction and apoptosis.

Part 2: Scientific Foundation & Mechanism[1][2]

Mechanism of Action

ABO Dihydrochloride functions as a specific inhibitor of the GTPase activity of Annexin A7 (ANXA7). Unlike other annexins, ANXA7 possesses unique GTPase properties that regulate calcium-dependent membrane fusion.

  • Primary Target: Binds to ANXA7, inhibiting its GTPase activity and phosphorylation.

  • Downstream Effector: Suppression of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) .[1]

  • Cellular Outcome:

    • Autophagy Induction: Inhibition of ANXA7/PC-PLC relieves the suppression of autophagy, leading to increased LC3-II processing.

    • Apoptosis Modulation: Context-dependent. In oxidative stress models (e.g., oxLDL exposure), ABO has been shown to inhibit apoptosis by restoring autophagic flux; however, basal inhibition of ANXA7 in some cancer lines can be pro-apoptotic.

Pathway Visualization

ABO_Mechanism cluster_effect Cellular Outcome ABO ABO Dihydrochloride ANXA7_GTP ANXA7 (GTPase Active) ABO->ANXA7_GTP Inhibits PC_PLC PC-PLC Activity ANXA7_GTP->PC_PLC Promotes Ca_Fusion Ca2+ Membrane Fusion ANXA7_GTP->Ca_Fusion Regulates Autophagy Autophagy (LC3-II) PC_PLC->Autophagy Inhibits Apoptosis Apoptosis (Context Dependent) PC_PLC->Apoptosis Modulates

Caption: Figure 1. Mechanism of ABO Dihydrochloride. ABO inhibits ANXA7 GTPase, suppressing PC-PLC activity, which releases the brake on autophagy (LC3-II accumulation) and modulates apoptotic pathways.

Part 3: Experimental Protocol

Note: This protocol is extrapolated from validated endothelial cell studies (e.g., Zhao et al., Lu et al.) and adapted for fibroblast metabolic rates.

Reagents & Preparation
ComponentSpecificationPreparation Notes
ABO Dihydrochloride Purity ≥98% (HPLC)Stock: Dissolve in DMSO to 50 mM. Ensure complete solubilization (vortex/sonicate). Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Vehicle Control DMSOPrepare media with matching DMSO concentration (≤0.1%).
Fibroblast Media DMEM + 10% FBSSerum starvation (0.1% FBS) may be required for specific autophagy assays.
Dose-Ranging Strategy (Critical Step)

Fibroblasts often exhibit higher resilience to small molecules than endothelial cells.

  • Recommended Range: 10 µM – 50 µM.

  • Starting Point: 50 µM is the standard effective dose for robust autophagy induction in published literature.

Incubation Protocol

Step 1: Seeding

  • Seed fibroblasts at 10,000 cells/cm² (proliferation) or 20,000 cells/cm² (signaling) 24 hours prior to treatment.

  • Ensure 70-80% confluency at time of treatment.

Step 2: Treatment Matrix Replace media with fresh media containing ABO Dihydrochloride.

Experimental GoalConcentrationIncubation TimeKey Readout
Signaling (Phosphorylation) 50 µM2 – 6 Hours Western Blot: p-ANXA7, PKC substrates.
Autophagy Flux (LC3-II) 25 – 50 µM6, 12, 24 Hours WB: LC3-I/II conversion. Note: Peak LC3-II is often seen at 12-24h.
Apoptosis / Survival 10 – 50 µM24 – 48 Hours Annexin V/PI Flow Cytometry, Cleaved Caspase-3.
Gene Expression (lncRNA) 50 µM24 Hours qPCR: lncRNA-CERNA1, MROH7-TTC4.

Step 3: Harvesting

  • For Protein: Wash 2x with ice-cold PBS. Lyse directly in RIPA buffer containing protease/phosphatase inhibitors.

  • For Autophagy: If assessing flux, add Bafilomycin A1 (100 nM) during the last 4 hours of the ABO incubation to block lysosomal degradation and visualize accumulation.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Western Blot: A successful treatment should show a decrease in ANXA7 phosphorylation (if an antibody is available) or, more commonly, a robust increase in LC3-II levels compared to control.

  • Phenotype: In stress models (e.g., TGF-beta induced fibrosis), ABO should reduce pro-fibrotic markers (alpha-SMA) via autophagy restoration.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No change in LC3-II Autophagy flux is too high or timepoint missed.Add Bafilomycin A1 (clamp) to distinguish between induction and blockage. Test 6h vs 24h.
High Cytotoxicity DMSO toxicity or off-target effects.Ensure final DMSO < 0.1%. Titrate ABO down to 10 µM.
Precipitation Stock solution degraded or too concentrated in media.Warm stock to 37°C before adding to media. Dropwise addition while swirling.

Part 5: References

  • Zhao, B., et al. (2013). "Distinct patterns of autophagy evoked by two benzoxazine derivatives in vascular endothelial cells." Autophagy, 9(10), 1538–1553. Link

  • Lu, W., et al. (2019).[2] "Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1 in vascular endothelial cells apoptosis." Apoptosis, 24, 767–778. Link

  • He, X., et al. (2019).[2] "MROH7-TTC4 read-through lncRNA suppresses vascular endothelial cell apoptosis and is upregulated by inhibition of ANXA7 GTPase activity."[2] The FEBS Journal, 286(24), 4937-4950.[2] Link

  • Sigma-Aldrich. "ABO Dihydrochloride Product Information (SML0904)." Link

Sources

Troubleshooting & Optimization

ABO Dihydrochloride storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Core Specifications

Chemical Name: (6-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride Common Name: ABO Dihydrochloride CAS Number: 896126-03-7 (Free base) Target: Annexin A7 (ANXA7) GTPase modulator [1, 2]

Part 1: Storage & Stability Guidelines

The stability of ABO Dihydrochloride is heavily dependent on its physical state (solid vs. solution) and protection from moisture. As a hydrochloride salt of a benzoxazine derivative, it is hygroscopic and susceptible to oxidative degradation if mishandled.

Quick Reference: Stability Matrix
StateStorage TemperatureContainer ConditionsShelf Life
Solid Powder 2–8°C (Refrigerated)Desiccated, Tightly Sealed, Dark2 Years
Stock Solution -20°C or -80°CSealed, Aliquoted, Protected from Light< 1 Month
Working Solution 4°C / Ice BathUse Immediately< 24 Hours
Critical Storage Protocols

1. Desiccation is Non-Negotiable

  • The Science: Hydrochloride salts are inherently hygroscopic. Moisture absorption leads to hydrolysis of the benzoxazine ring or simple caking, which alters the effective molar mass and concentration calculations.

  • Protocol: Store the original vial inside a secondary container (e.g., a sealed 50mL conical tube or a specialized desiccator jar) containing active silica gel or Drierite™. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

2. Solution Stability & "The Freshness Rule"

  • The Science: In aqueous solution, ABO Dihydrochloride is prone to oxidation (indicated by a color shift from light yellow to dark brown).

  • Protocol: We strongly recommend preparing solutions fresh for every experiment . If you must store stock solutions:

    • Dissolve in sterile water or DMSO.

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Flash freeze in liquid nitrogen before placing in -20°C or -80°C storage.

Part 2: Troubleshooting & FAQs

Category A: Solubility & Preparation

Q: My ABO Dihydrochloride solution is cloudy or has a precipitate. Can I still use it?

  • Diagnosis: This indicates incomplete solubilization or "salting out" in high-salt buffers.

  • Troubleshooting:

    • Solvent Check: ABO Dihydrochloride is soluble in water up to 25 mg/mL and DMSO up to 15 mg/mL [1]. Ensure you are within these limits.

    • Sonication: Mild sonication (water bath, 3-5 mins) is often required to break up crystal lattices in the dihydrochloride form.

    • Buffer Incompatibility: Avoid dissolving directly into high-phosphate buffers (like 10x PBS) initially. Dissolve in pure water or DMSO first to create a concentrated stock, then dilute into the working buffer.

Q: The powder has turned from light grey/yellow to dark brown. Is it degraded?

  • Diagnosis: Yes, this indicates significant oxidation.

  • Action: Discard the reagent. The oxidation products may exhibit off-target toxicity or loss of ANXA7 binding affinity.

  • Prevention: Ensure the vial is flushed with inert gas (Nitrogen or Argon) after every use and stored in the dark.

Category B: Biological Application (In Vitro/In Vivo)

Q: How do I sterilize ABO Dihydrochloride for cell culture?

  • Protocol:

    • Do NOT autoclave. The heat will degrade the compound.

    • Filtration: Use a 0.22 µm PVDF or PES syringe filter.

    • Note: Pre-wet the filter with a small amount of solvent to prevent drug adsorption (loss of compound) on the filter membrane, although ABO is relatively hydrophilic.

Q: I am observing inconsistent autophagy induction in endothelial cells. Why?

  • Root Cause Analysis:

    • Serum Interaction: Annexin A7 is a calcium/phospholipid-binding protein. High serum concentrations (FBS) in culture media can sequester the drug or alter intracellular Calcium levels, masking the effect of ABO.

    • Timing: ABO modulation of ANXA7-mediated autophagy is time-dependent. Ensure you are checking time points consistent with literature (often 12–24 hours) [3].

  • Solution: Perform a serum-starvation step (0.5% FBS) or use defined media during the drug treatment window to standardize results.

Part 3: Experimental Logic & Visualization

Workflow: Optimal Reagent Preparation

The following decision tree illustrates the correct handling to maximize experimental reproducibility.

ABO_Preparation_Workflow Start Start: Solid ABO Dihydrochloride Check_Color Check Appearance: Light Yellow/Grey? Start->Check_Color Discard Discard (Oxidized) Check_Color->Discard No (Dark Brown) Weigh Weigh Required Amount (Equilibrate to RT first) Check_Color->Weigh Yes Solvent Choose Solvent Weigh->Solvent Water Water (Milli-Q) Max: 25 mg/mL Solvent->Water DMSO DMSO (Anhydrous) Max: 15 mg/mL Solvent->DMSO Dissolve Vortex & Mild Sonication Water->Dissolve DMSO->Dissolve Filter Filter Sterilize (0.22 µm PVDF) Dissolve->Filter Usage Immediate Use? Filter->Usage Exp Add to Cell Culture (Dilute >1:1000 if DMSO) Usage->Exp Yes Storage Aliquot & Freeze (-20°C or -80°C) Usage->Storage No

Figure 1: Decision matrix for the preparation and handling of ABO Dihydrochloride to prevent hydrolysis and oxidation.

Mechanism of Action: ANXA7 Modulation

Understanding the pathway is crucial for troubleshooting "negative" results. ABO specifically targets the phosphorylation site of Annexin A7.

ANXA7_Pathway ABO ABO Dihydrochloride ANXA7 Annexin A7 (ANXA7) GTPase ABO->ANXA7 Binds & Inhibits Phosphorylation Downstream2 Autophagy Induction (LC3B-II Increase) ABO->Downstream2 Promotes (via Inhibition of ANXA7 Phos) Phos ANXA7 Phosphorylation ANXA7->Phos Promotes Downstream1 Membrane Fusion (Ca2+ Dependent) ANXA7->Downstream1 Regulates PKC PKC (Protein Kinase C) PKC->ANXA7 Phosphorylates

Figure 2: Mechanistic pathway. ABO binds ANXA7, inhibiting its phosphorylation by PKC, which shifts the cellular balance toward autophagy induction [3].

References

  • PubChem.[1] (n.d.). ABO Dihydrochloride Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Li, C., et al. (2013). Annexin A7 is a key regulator of autophagy in vascular endothelial cells.

Sources

resolving solubility issues with ABO Dihydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Solubility & Precipitation Issues with ABO Dihydrochloride at High Concentrations Compound Identity: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride CAS: 896126-03-7 (Free base ref) | MW: 253.12 g/mol (2HCl salt)

Part 1: The Core Directive – Executive Summary

The "High Concentration Paradox" Researchers frequently encounter a critical failure mode with ABO Dihydrochloride: the compound dissolves readily in pure water at moderate concentrations (~25 mg/mL) but precipitates immediately upon addition to physiological buffers (PBS) or cell culture media, particularly at concentrations required for stock solutions (>10 mM).

The Root Cause: ABO Dihydrochloride is a salt of a weak base. Its high solubility relies entirely on the ionization of its amine groups in an acidic environment (provided by the 2HCl).

  • Acidity Maintenance: In pure water, the 2HCl moiety maintains a low pH (< 4.0), keeping the molecule fully protonated and soluble.

  • The Neutralization Trap: When introduced to PBS (pH 7.4), the buffering capacity neutralizes the acidic protons. The molecule transitions toward its free base form. The free base of the benzoxazine scaffold is significantly more hydrophobic than the salt, leading to immediate precipitation if the concentration exceeds the thermodynamic solubility limit of the neutral species.

Part 2: Troubleshooting Guide & Protocols

Section 1: The "Golden Rules" of Solubilization

Before attempting your experiment, review these three non-negotiable rules for ABO Dihydrochloride.

RuleDirectiveThe "Why" (Scientific Causality)
1. The Solvent Hierarchy NEVER dissolve solid powder directly into PBS or Media.PBS contains high concentrations of common ions (Cl⁻) and strong buffering agents that force the equilibrium toward the insoluble free base before the crystal lattice can break down.
2. The Stock Strategy Prepare high-concentration stocks (50–100 mM) in DMSO or Water only.DMSO bypasses the ionic lattice energy entirely. Water maintains the necessary acidic micro-environment to keep the salt ionized.
3. The Dilution Cliff Dilute into buffer slowly with vortexing.Rapid addition creates local "supersaturation pockets" where the pH spikes instantly, causing micro-precipitation that acts as nucleation sites for further crashing.
Section 2: Interactive Troubleshooting Workflow

Use this logic flow to determine the correct preparation method for your specific application.

ABOSolubility Start Start: What is your target Final Concentration? LowConc Low Concentration (< 1 mM) Start->LowConc Standard Screening HighConc High Concentration (> 1 mM - 10 mM) Start->HighConc Stock Prep / Animal Dosing WaterStock Protocol A: Water Stock (Acidic) LowConc->WaterStock If pH tolerance allows DMSOStock Protocol B: DMSO Stock (Universal) LowConc->DMSOStock Preferred for stability Application Application Type? HighConc->Application InVitro In Vitro / Cell Culture Application->InVitro InVivo In Vivo (Animal) Application->InVivo StepDilution Step-Wise Dilution: 1. Dissolve in DMSO (1000x) 2. Dilute 1:1000 into warm Media InVitro->StepDilution Prevent Shock Formulation Complex Formulation: Use 5% DMSO + 40% PEG300 + 5% Tween 80 + Saline InVivo->Formulation Avoid Precipitation WaterStock->StepDilution Alternative

Figure 1: Decision Matrix for ABO Dihydrochloride Solubilization. Select the protocol path based on final concentration requirements and biological tolerance for co-solvents.

Section 3: Detailed Experimental Protocols
Protocol A: High-Concentration Stock Preparation (DMSO)

Recommended for: Long-term storage, cell culture spikes, and high-throughput screening.

  • Weighing: Weigh the ABO Dihydrochloride powder in a humidity-controlled environment (dihydrochlorides are hygroscopic).

  • Solvent Calculation: Calculate the volume of anhydrous DMSO required to reach 50 mM .

    • Note: Do not attempt >100 mM; viscosity and saturation limits will make pipetting inaccurate.

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow/colorless.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

    • Stability Check: If crystals appear upon thawing, sonicate at 37°C for 5 minutes.

Protocol B: The "Shift-pH" Method for Aqueous Stocks

Recommended for: Scenarios where DMSO is toxic to the biological system.

  • Initial Dissolution: Dissolve ABO Dihydrochloride in pure deionized water at 25 mg/mL.

    • Observation: The pH will be acidic (~ pH 3.0–4.0).

  • Buffering (The Critical Step): Do not use 10x PBS. Instead, dilute this stock into your working buffer (e.g., 1x PBS) rapidly while stirring.

  • The 1% Rule: Ensure the final volume of the acidic stock added to the buffer does not exceed 1-2% of the total volume, or the buffer capacity will be overwhelmed, causing a pH crash.

Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved ABO Dihydrochloride in water, but when I added it to my cell culture media, it turned cloudy. Why? A: This is "Neutralization Shock." Your water stock was stable because it was acidic. When you added it to the media (pH 7.4), the local pH around the droplet rose instantly, converting the ABO salt to its hydrophobic free base form.

  • Fix: Pre-dilute your stock 1:10 in PBS with vigorous vortexing before adding to the final media, or switch to a DMSO stock which disperses faster.

Q2: Can I autoclave ABO Dihydrochloride solutions? A: No. Dihydrochloride salts are susceptible to hydrolysis and thermal degradation at high temperatures (121°C).

  • Fix: Prepare the solution in a sterile hood using sterile water/DMSO, or use a 0.22 µm PVDF syringe filter. Note: Nylon filters may bind the drug; PVDF or PES is preferred.

Q3: What is the maximum solubility in PBS? A: In standard PBS (pH 7.4), the thermodynamic solubility of the free base is likely < 1 mg/mL. While the salt dissolves higher in water, forcing it into PBS limits you to the solubility of the neutral species.

  • Workaround: For animal studies requiring high doses, use a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . This "co-solvent system" maintains solubility via micellar encapsulation and solvent power, independent of pH.

Q4: My frozen DMSO stock has crystals. Is it spoiled? A: Likely not. DMSO has a high freezing point (19°C) and can crystallize the solute upon freezing.

  • Fix: Warm the vial to 37°C and vortex. If the solution clears completely, it is safe to use. If a fine haze remains, centrifuge at 13,000 rpm for 5 minutes to pellet insoluble aggregates before use.

Part 4: Data Summary & Solvent Compatibility

Solvent SystemMax Solubility (Est.)StabilityBiological Suitability
Pure Water ~25 mg/mL (100 mM)High (Acidic)Low (Must dilute)
PBS (pH 7.4) < 1 mg/mLLow (Precipitates)High (Isotonic)
DMSO > 50 mg/mLHighMedium (Toxic >0.1-1%)
Ethanol ~ 5–10 mg/mLMediumLow (Evaporation issues)
PEG300/Saline ~ 10–15 mg/mLHighHigh (In vivo preferred)

References

  • Pharmaceutical Salt Solubility Principles: Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Explains the pH-solubility profile of hydrochloride salts. [Link]

  • Co-Solvent Formulation Strategies: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Provides the basis for the DMSO/PEG300/Tween recommendation. [Link]

  • Common Ion Effect in Buffers: Neau, S. H., et al. (1989). "The effect of chloride ion on the solubility of amine hydrochlorides." International Journal of Pharmaceutics. [Link]

Sources

handling light sensitivity of ABO Dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Handling Light Sensitivity & Stability of ABO Dihydrochloride (Annexin A7 Modulator)

Executive Summary & Compound Identity

ABO Dihydrochloride (CAS: 896126-03-7 free base) is a specialized modulator of the Annexin A7 (ANXA7) GTPase.[1] Chemically, it is (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride .[2]

The Core Challenge: The primary amine substituent on the benzoxazine core renders this compound susceptible to photo-oxidative degradation . While standard salts are stable in solid form, solutions of ABO Dihydrochloride exhibit accelerated degradation upon exposure to ambient light and oxygen , leading to the formation of quinoid-like oxidation products (often colored) and a loss of potency in GTPase modulation assays.

This guide provides a self-validating protocol to maintain compound integrity during critical experimental workflows.

Scientific Rationale: The Mechanism of Instability

To handle ABO Dihydrochloride effectively, one must understand why it degrades.

  • Photo-oxidation: The electron-rich aniline-like moiety (6-amino group) is prone to radical formation under UV/visible light. This initiates a cascade leading to polymerization or oxidation, often visible as a color shift (clear

    
     pink/brown).
    
  • Hydrolysis Risk: While the dihydrochloride salt improves solubility, the hemiaminal/ether linkages in the benzoxazine ring can be sensitive to extreme pH shifts often induced by unbuffered aqueous dissolution over time.

Biological Impact Pathway

Degradation of ABO directly impacts the ANXA7 signaling axis .

  • Intact ABO: Binds ANXA7

    
     Inhibits Phosphorylation 
    
    
    
    Modulates
    
    
    -dependent membrane fusion.[1][3]
  • Degraded ABO: Fails to bind ANXA7

    
     Unchecked Phosphorylation 
    
    
    
    Experimental Artifacts (False Negatives).

ABO_Mechanism ABO ABO Dihydrochloride (Active) Degraded Oxidized Species (Inactive/Toxic) ABO->Degraded Degradation ANXA7 Annexin A7 (GTPase) ABO->ANXA7 Binds/Modulates Phos Phosphorylation ABO->Phos Inhibits Light UV/Vis Light + O2 Light->ABO Photo-oxidation Degraded->ANXA7 No Binding ANXA7->Phos Native Activity Fusion Membrane Fusion (Exocytosis) Phos->Fusion Regulates

Figure 1: Mechanism of Action and Degradation Pathway. ABO inhibits ANXA7 phosphorylation.[1][3] Light exposure converts ABO to inactive species, restoring native phosphorylation and confounding results.

Handling Protocols: The "Dark-Flow" System

This protocol uses a "Dark-Flow" methodology—minimizing photon exposure at every liquid-state transition.

A. Preparation & Solubilization
ParameterSpecificationReason
Solvent Sterile Water or DMSODMSO offers better long-term stability; Water is suitable for immediate use.
Concentration Max ~20-30 mg/mLHigh concentrations reduce the surface-area-to-volume ratio exposed to light.
Environment Low-light / Amber hoodPrevents immediate photo-excitation during dissolution.
Vessel Amber Glass or Foil-wrappedBlocks >90% of UV/Vis radiation.

Step-by-Step Protocol:

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Why? Prevents condensation, which accelerates hydrolysis.

  • Weighing: Weigh the solid quickly in dim light. If possible, weigh the entire vial content to avoid returning "light-exposed" solid to storage.

  • Dissolution:

    • Add solvent (DMSO recommended for stock).

    • Vortex briefly.

    • Immediate Action: Wrap the tube in aluminum foil if not using amber glass.

  • Aliquot Generation:

    • Do not store the bulk solution at 4°C.

    • Immediately dispense into single-use aliquots (e.g., 10-50 µL).

    • Snap Freeze: Use liquid nitrogen or dry ice/ethanol bath to lock the chemical state instantly.

B. Storage & Stability
StateConditionStability Estimate
Solid (Powder) -20°C, Desiccated, Dark2 Years
Stock Solution (DMSO) -80°C, Amber/Foil6 Months
Stock Solution (Water) -80°C, Amber/Foil1 Month
Working Solution Room Temp / 4°C< 4 Hours (Protect from light)

Troubleshooting Guide & FAQs

Q1: My ABO Dihydrochloride solution has turned a faint pink/brown color. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the amino-benzoxazine ring (formation of quinoid species).

  • Action: Discard immediately. Even a 5-10% degradation can alter the

    
     values significantly in GTPase assays or induce off-target toxicity.
    
  • Prevention: Ensure your stock solution was degassed (nitrogen purged) or frozen immediately after preparation.

Q2: Can I use cell culture media (DMEM/RPMI) to dissolve the powder directly?

  • Risk: High. Culture media contains riboflavin and other photosensitizers that generate Reactive Oxygen Species (ROS) upon light exposure.

  • Protocol: Prepare a concentrated stock in DMSO or Water first. Dilute into media only immediately prior to adding to cells, and perform the incubation in the dark.

Q3: How do I handle ABO for long-term animal studies (in vivo)?

  • Challenge: Light exposure during dosing preparation.

  • Solution:

    • Prepare daily fresh aliquots.

    • Use amber syringes or wrap syringes in foil.

    • If using an infusion pump, the tubing must be light-protected.

Q4: I see a precipitate after thawing my DMSO stock.

  • Cause: DMSO is hygroscopic; absorbed water may lower solubility of the dihydrochloride salt at low temperatures.

  • Fix: Warm the vial to 37°C for 2-3 minutes and vortex vigorously. If precipitate persists, the salt may have crystallized out irreversibly or hydrolyzed; verify concentration via HPLC if critical.

Experimental Workflow Validation

Use this decision tree to validate your handling process before starting an assay.

Handling_Workflow Start Start: ABO Experiment Check_Solid Is Solid White/Off-White? Start->Check_Solid Discard_Solid DISCARD (Oxidation detected) Check_Solid->Discard_Solid No (Pink/Brown) Dissolve Dissolve in DMSO/Water (Dim Light) Check_Solid->Dissolve Yes Aliquot Aliquot & Snap Freeze (-80°C) Dissolve->Aliquot Thaw Thaw Aliquot (Just before use) Aliquot->Thaw Check_Clear Is Solution Clear? Thaw->Check_Clear Discard_Sol DISCARD (Precipitate/Color) Check_Clear->Discard_Sol No Dilute Dilute in Media (Dark Condition) Check_Clear->Dilute Yes Assay Run ANXA7 Assay Dilute->Assay

Figure 2: Quality Control Decision Tree for ABO Dihydrochloride Handling.

References

  • Sigma-Aldrich. Product Information: ABO Dihydrochloride (SML0904).[4] Accessed via .

  • PubChem. Compound Summary: ABO Dihydrochloride (CID 91885412).[2] National Library of Medicine. Accessed via .

  • Deng, S., et al. (2013). Annexin A7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C in vascular endothelial cells.[1][3] (Contextual usage of ABO as ANXA7 modulator).

  • DC Chemicals. Material Safety Data Sheet: ABO Dihydrochloride. Accessed via .

Sources

Validation & Comparative

Choosing Your Weapon: A Comparative Guide to Apoptosis Inhibition with Z-VAD-FMK and ABT-737

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of cellular life and death, apoptosis, or programmed cell death, stands as a fundamental process. Its dysregulation is a hallmark of numerous diseases, from cancer to neurodegenerative disorders. For researchers dissecting these pathways or developing novel therapeutics, the ability to modulate apoptosis is paramount. This guide provides an in-depth comparison of two widely used but mechanistically distinct apoptosis inhibitors: the pan-caspase inhibitor Z-VAD-FMK and the Bcl-2 family inhibitor ABT-737. Understanding their unique modes of action, experimental utility, and limitations is critical for designing robust experiments and interpreting results with precision.

The Landscape of Apoptosis: Two Major Pathways, Two Points of Intervention

Apoptosis is predominantly executed through two interconnected signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on a family of cysteine proteases known as caspases, the primary executioners of the apoptotic program.

  • The Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator Caspase-8.

  • The intrinsic Pathway: Triggered by intracellular stress signals (e.g., DNA damage, growth factor withdrawal), this pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, when activated, induce mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other factors that lead to the activation of initiator Caspase-9.

Both Caspase-8 and Caspase-9 then activate executioner caspases, such as Caspase-3, which dismantle the cell by cleaving a plethora of cellular substrates.

This guide focuses on two inhibitors that target different critical nodes of this process:

  • Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor that acts at the final common steps of both pathways.

  • ABT-737: A small molecule that mimics the action of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 family members and acting upstream of mitochondrial permeabilization in the intrinsic pathway.

Head-to-Head Comparison: Z-VAD-FMK vs. ABT-737

The choice between Z-VAD-FMK and ABT-737 hinges on the specific experimental question. Are you seeking to confirm that a cell death phenotype is caspase-dependent, or are you investigating the involvement of the intrinsic mitochondrial pathway? The following sections break down the key differences to guide your decision.

Mechanism of Action

Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK) is a tripeptide aldehyde analogue that acts as a cell-permeable, irreversible pan-caspase inhibitor.[1] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating them. Its "pan-caspase" nature means it inhibits a broad range of caspases, including initiator caspases (e.g., -8, -9) and executioner caspases (e.g., -3, -7).

ABT-737 is a small molecule "BH3 mimetic." It functions by binding with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[2][3] These anti-apoptotic proteins normally sequester pro-apoptotic "activator" BH3-only proteins (like Bim) or "effector" proteins (Bax, Bak). By occupying this groove, ABT-737 displaces these pro-apoptotic partners, freeing them to activate Bax and Bak, leading to MOMP and subsequent caspase activation.[2] Notably, ABT-737 does not efficiently inhibit Mcl-1, another critical anti-apoptotic Bcl-2 family member.[4]

G cluster_0 Apoptosis Pathways Ext_Stim Extrinsic Stimuli (e.g., FasL, TNF-α) DR Death Receptors Ext_Stim->DR Int_Stim Intrinsic Stimuli (e.g., DNA Damage) BH3_only Pro-apoptotic BH3-only proteins Int_Stim->BH3_only DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bcl2_fam Anti-apoptotic Bcl-2, Bcl-xL, Bcl-w Bax_Bak Bax / Bak Bcl2_fam->Bax_Bak Inhibits BH3_only->Bcl2_fam Inhibits BH3_only->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release (MOMP) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis ABT737 ABT-737 ABT737->Bcl2_fam Inhibits ZVAD Z-VAD-FMK ZVAD->Casp8 ZVAD->Casp9 ZVAD->Casp3 Inhibits All Caspases

Caption: Points of intervention for ABT-737 and Z-VAD-FMK in apoptosis.

Comparative Data Summary
FeatureZ-VAD-FMKABT-737
Target(s) Broad spectrum of caspasesAnti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w
Mechanism Irreversible covalent binding to caspase active siteCompetitive binding to BH3 groove, displacing pro-apoptotic proteins
Pathway Blocks downstream execution of both extrinsic and intrinsic pathwaysBlocks upstream regulation of the intrinsic (mitochondrial) pathway
Typical Use Case To confirm if a cell death phenotype is caspase-dependentTo investigate the involvement of Bcl-2/Bcl-xL/Bcl-w in cell survival
Working Conc. 10-100 µM in cell culture[5]0.1-10 µM in cell culture
Limitations Can induce necroptosis in some cell types by inhibiting Caspase-8[6][7]. May have off-target effects on other proteases.Ineffective in cells that rely on Mcl-1 for survival. Resistance can occur via Mcl-1 upregulation.[4]
Cell Permeability Yes, cell-permeant[1]Yes, small molecule
Reversibility IrreversibleReversible

Experimental Design: Choosing the Right Inhibitor

The causality behind choosing an inhibitor is rooted in the hypothesis being tested.

  • Hypothesis: "Drug X induces apoptosis."

    • Initial Experiment: Treat cells with Drug X. Observe apoptotic hallmarks (e.g., Annexin V positivity, PARP cleavage).

    • Follow-up Question: Is this death caspase-dependent?

    • Experimental Choice: Co-treat cells with Drug X and Z-VAD-FMK . If Z-VAD-FMK rescues the cells from death, it validates that the mechanism is caspase-dependent.[8]

  • Hypothesis: "Cancer cell line Y is dependent on Bcl-2 for survival."

    • Initial Experiment: Treat cancer cell line Y with ABT-737 .

    • Expected Outcome: If the hypothesis is correct, ABT-737 alone should induce apoptosis.[2]

    • Follow-up Question: If ABT-737 does not induce apoptosis, why?

    • Possible Reason & Experiment: The cells might depend on Mcl-1 for survival. To test this, one could use an Mcl-1 inhibitor in combination with ABT-737 or use siRNA to knockdown Mcl-1, which should sensitize the cells to ABT-737.[3]

Caption: Decision workflow for selecting an apoptosis inhibitor.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol 1: Assessing Apoptosis Inhibition by Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Inhibitor (Z-VAD-FMK or ABT-737)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be sub-confluent at the time of harvest. Allow cells to adhere overnight.

  • Treatment Groups: Prepare the following conditions (in triplicate):

    • Untreated Control (Vehicle only, e.g., DMSO)

    • Inhibitor Alone (e.g., 50 µM Z-VAD-FMK or 1 µM ABT-737)

    • Apoptosis Inducer Alone (e.g., 1 µM Staurosporine)

    • Co-treatment: Pre-incubate cells with the inhibitor for 1-2 hours, then add the apoptosis inducer for the desired time (e.g., 4-6 hours).

  • Cell Harvest:

    • Suspension cells: Gently collect cells into 1.5 mL tubes.

    • Adherent cells: Collect the culture medium (which contains floating, dead cells). Wash attached cells with PBS, then detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine with the collected medium.

  • Staining:

    • Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant.

    • Wash cells once with 1 mL of cold 1X PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 2: Validation by Western Blot for PARP and Caspase-3 Cleavage

This biochemical assay provides orthogonal validation. Caspase-3 activation involves its cleavage from an inactive pro-form (~35 kDa) into active subunits (p17, p12).[13] One key substrate of active Caspase-3 is PARP-1 (~116 kDa), which is cleaved into an ~89 kDa fragment, a hallmark of apoptosis.[14]

Materials:

  • Treated cell pellets (from a parallel experiment to Protocol 1)

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies: Anti-Caspase-3 (recognizes both full-length and cleaved), Anti-cleaved PARP-1, Anti-β-Actin (loading control)

  • HRP-conjugated Secondary Antibody

  • ECL Chemiluminescence Substrate

Step-by-Step Methodology:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Interpretation:

    • A decrease in pro-Caspase-3 and the appearance of cleaved Caspase-3 fragments indicates caspase activation.

    • The appearance of the 89 kDa cleaved PARP fragment confirms executioner caspase activity.

    • In a successful inhibition experiment, the inhibitor co-treatment group should show a significant reduction in both Caspase-3 and PARP cleavage compared to the inducer-alone group.

Conclusion and Recommendations

The choice between Z-VAD-FMK and ABT-737 is not a matter of which is "better," but which is appropriate for the scientific question.

  • Choose Z-VAD-FMK when your primary goal is to determine if a cell death pathway is dependent on caspase activity. It is the definitive tool for answering the question: "Are caspases the executioners?"

  • Choose ABT-737 when you are investigating the upstream regulation of the intrinsic apoptotic pathway. It is the ideal probe to ask: "Is the survival of these cells dependent on the function of Bcl-2, Bcl-xL, or Bcl-w?"

By understanding their distinct mechanisms and employing rigorous, well-controlled experimental protocols, researchers can leverage these powerful inhibitors to dissect the complex signaling networks that govern apoptosis, paving the way for new discoveries and therapeutic strategies.

References

  • Chauhan, D., et al. (2007). ABT-737, an Inhibitor of Bcl-2 Family Proteins, Is a Potent Inducer of Apoptosis in Multiple Myeloma Cells. Blood, 109(9), 3933-3940. [Link]

  • Dolmans, G. H., et al. (2018). Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. Human Reproduction, 33(11), 2073-2083. [Link]

  • van Delft, M. F., et al. (2006). The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized. Cancer Cell, 10(5), 389-399. [Link]

  • Iacovelli, S., et al. (2015). Co-targeting of Bcl-2 and mTOR pathway triggers synergistic apoptosis in BH3 mimetics resistant acute lymphoblastic leukemia. Oncotarget, 6(11), 9346-9360. [Link]

  • Nguyen, M., et al. (2007). Small molecule Bcl-2 antagonists: novel modulators of apoptosis. Current Opinion in Drug Discovery & Development, 10(6), 661-669. [Link]

  • Deng, Y., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1936. [Link]

  • Del Gaizo Moore, V., et al. (2007). BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia. Blood, 110(7), 2598-2607. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 201-205. [Link]

  • Wang, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1936. [Link]

  • Iorio, E., et al. (2018). Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos. Theriogenology, 108, 334-340. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2278, 1-10. [Link]

  • Chen, Y., et al. (2012). 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLoS ONE, 7(2), e31783. [Link]

  • Rodríguez-Enfedaque, A., et al. (2012). zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(9), 1545-1553. [Link]

  • Deng, Y., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Park, D. (2015). Caspase Protocols in Mice. Methods in Molecular Biology, 1217, 129-140. [Link]

Sources

Comparative Guide: ABO Dihydrochloride vs. Rapamycin for Autophagy Induction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Rapamycin (Sirolimus), the canonical mTOR inhibitor, and ABO Dihydrochloride , a novel Annexin A7 (ANXA7) modulator. While Rapamycin remains the gold standard for broad-spectrum autophagy induction, ABO Dihydrochloride offers a distinct, calcium-dependent mechanism particularly effective in endothelial contexts and atherosclerosis research. This document details their mechanisms, experimental protocols, and performance metrics to assist researchers in selecting the appropriate inducer for their specific biological models.

Mechanistic Profiling

Understanding the divergent signaling pathways is critical for experimental design.

Rapamycin: The Canonical mTORC1 Inhibitor

Rapamycin functions as an allosteric inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1).[1] It forms a gain-of-function complex with FKBP12 , which then binds to the FRB domain of mTOR.

  • Primary Action: Prevents mTORC1-mediated phosphorylation of ULK1 (at Ser757) and 4E-BP1 .

  • Downstream Effect: De-repression of the ULK1 complex initiates the nucleation of the phagophore.

  • Limitation: Long-term treatment can disrupt mTORC2 (Akt signaling) and induce compensatory feedback loops.

ABO Dihydrochloride: The ANXA7/Calcium Modulator

ABO Dihydrochloride (6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) operates via a non-mTOR pathway involving Annexin A7 (ANXA7) , a Ca²⁺/phospholipid-binding protein.

  • Primary Action: Binds directly to the Thr286 residue of ANXA7, inhibiting its phosphorylation (likely by PKC).

  • Downstream Effect: This stabilizes ANXA7 and triggers its subcellular redistribution. Crucially, ABO treatment reduces intracellular Ca²⁺ concentrations and inhibits the phosphorylation of LC3 (likely preventing inhibitory phosphorylation that blocks lipidation).

  • Specificity: Highly effective in vascular endothelial cells (HUVECs) and reducing atherosclerotic plaques; opposes oxLDL-induced autophagy suppression.[2]

Signaling Pathway Visualization

The following diagram illustrates the parallel pathways by which these compounds converge on autophagosome formation.

AutophagyPathways Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds ABO ABO Dihydrochloride ANXA7 Annexin A7 (Thr286) ABO->ANXA7 Binds Thr286 PKC PKC / Kinases ABO->PKC Blocks Phosphorylation by LC3_P LC3 (Phosphorylated) (Inactive) ABO->LC3_P Prevents Formation mTORC1 mTORC1 (Master Regulator) FKBP12->mTORC1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Phosphorylates (Inhibitory) LC3_II LC3-II (Lipidated) ULK1->LC3_II Promotes Lipidation Autophagy Autophagosome Formation ULK1->Autophagy Initiates Ca2 Intracellular Ca2+ ANXA7->Ca2 Reduces Levels Ca2->mTORC1 Activates PKC->LC3_P Phosphorylates LC3_P->LC3_II Blocks Lipidation LC3_II->Autophagy Elongation

Figure 1: Dual-track autophagy induction. Rapamycin (left) releases the mTOR brake on ULK1. ABO (right) modulates ANXA7/Ca²⁺ signaling to prevent inhibitory modifications of LC3.

Comparative Performance Data

FeatureRapamycin (Sirolimus)ABO Dihydrochloride
Primary Target mTOR Complex 1 (FRB domain)Annexin A7 (Thr286)
Mechanism Type Kinase Inhibition (Allosteric)GTPase Modulation / Phospho-inhibition
Working Concentration 10 nM – 500 nM10 µM – 100 µM
Induction Kinetics Rapid (1–4 hours)Moderate (1–24 hours)
Key Cell Types Universal (HeLa, HEK293, Neurons)Endothelial (HUVEC), Macrophages
Physiological Context Starvation mimicry, Aging, CancerAtherosclerosis, Lipid Metabolism, Ca²⁺ Flux
Solubility DMSO (Low aqueous solubility)Water/PBS (High solubility as salt)
Known Side Effects Immunosuppression, mTORC2 inhibitionPotential Ca²⁺ homeostasis disruption

Validated Experimental Protocols

Protocol A: Rapamycin-Induced Autophagy (Standard)

Objective: Induce robust autophagy in adherent cell lines (e.g., HeLa or HEK293) via mTOR inhibition.

  • Preparation:

    • Dissolve Rapamycin in DMSO to create a 10 mM stock . Store at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles. Aliquot into small volumes (e.g., 10 µL).

  • Seeding:

    • Seed cells to reach 70% confluency on the day of treatment. Over-confluency can induce basal autophagy, confounding results.

  • Treatment:

    • Dilute stock in fresh, warm media to a final concentration of 100 nM .

    • Incubate cells for 6 to 24 hours depending on the readout (6h for flux initiation, 24h for clearance).

    • Control: Treat parallel wells with DMSO vehicle (0.01% v/v).

  • Validation (Western Blot):

    • Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

    • Probe for LC3B (look for increased LC3-II band at ~14-16 kDa) and p62/SQSTM1 (degradation indicates flux).

    • Self-Validation Check: Verify decrease in p-S6K (Thr389) to confirm mTOR inhibition.

Protocol B: ABO-Mediated Autophagy in Endothelial Cells

Objective: Induce autophagy in HUVECs or vascular models, specifically countering lipid stress.

  • Preparation:

    • Dissolve ABO Dihydrochloride in PBS or water to create a 50 mM stock .

    • Filter sterilize (0.22 µm) if used for long-term incubation.

  • Seeding:

    • Seed HUVECs in EGM-2 media. Allow to attach overnight.

  • Treatment:

    • Dilute stock to a final concentration of 50 µM .

    • Optional Stressor: Co-treat with oxLDL (100 µg/mL) to simulate atherosclerotic conditions. ABO should rescue autophagy flux suppressed by oxLDL.

    • Incubate for 1 to 12 hours .

  • Validation (Immunofluorescence):

    • Fix cells with 4% Paraformaldehyde.

    • Stain for ANXA7 (to observe redistribution from cytosol to membrane/organelles) and LC3B (puncta formation).

    • Self-Validation Check: Measure intracellular Ca²⁺ using Fluo-4 AM. ABO treatment should attenuate Ca²⁺ spikes relative to control.

References

  • Li, H., et al. (2013). "Identification of a small molecule targeting annexin A7."[3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Lai, X., et al. (2020). "ABO, a novel Annexin A7 modulator, attenuates atherosclerosis in ApoE−/− mice by regulating endothelial autophagy." Cell Death & Disease.

  • He, L., et al. (2016). "Annexin A7 GTPase activity regulates autophagy and apoptosis in vascular endothelial cells." Scientific Reports.

  • Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease." Cell.

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.

Sources

A Researcher's Guide to Evaluating the Comparative Toxicity of Novel Anticancer Agents: A Case Study with the Hypothetical Compound ABO Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selective Toxicity in Oncology

The ultimate goal in the development of chemotherapeutic agents is the selective eradication of cancer cells with minimal harm to healthy tissues. This concept of "selective toxicity" forms the bedrock of modern cancer drug discovery and is the primary determinant of a compound's therapeutic index. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative toxicity of a novel anticancer compound, using the hypothetical agent "ABO Dihydrochloride" as an illustrative example.

Given the proprietary or novel nature of many emerging therapeutics, publicly available data can be scarce. Indeed, a thorough search of the scientific literature yielded no specific information on a compound designated "ABO Dihydrochloride." Therefore, this guide will employ a didactic approach, presenting a robust, universally applicable experimental workflow and utilizing realistic, albeit hypothetical, data to demonstrate the principles of comparative toxicity evaluation. The methodologies and interpretative logic presented herein are grounded in established, peer-reviewed scientific practices.

This guide will walk through the essential in vitro assays required to build a compelling case for a compound's selective anticancer activity, from initial cytotoxicity screening to the elucidation of its apoptotic mechanism and potential signaling pathways.

Part 1: Foundational Analysis - Determining Cytotoxicity and Calculating the Therapeutic Window

The initial step in characterizing a new anticancer compound is to determine its cytotoxic effects across a panel of both cancerous and non-cancerous cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical measure of a drug's potency.[1] A significant difference in the IC50 values between cancer and normal cells is the first indicator of selective toxicity.

Experimental Design: The Rationale Behind Cell Line Selection

The choice of cell lines is paramount for a meaningful comparative analysis. A well-designed study will include:

  • A diverse panel of cancer cell lines: Representing different tumor types (e.g., breast, lung, cervical) to assess the breadth of the compound's anticancer activity.

  • Relevant normal cell lines: These should ideally be from the same tissue of origin as the cancer cell lines to provide the most direct comparison of toxicity. For instance, a breast cancer cell line like MCF-7 should be compared with a non-tumorigenic breast epithelial cell line such as MCF-10A.

For our hypothetical study of ABO Dihydrochloride, we will use the following cell lines:

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • HeLa: Human cervical adenocarcinoma

  • Normal Cell Lines:

    • MCF-10A: Non-tumorigenic human breast epithelial cells

    • MRC-5: Normal human fetal lung fibroblasts

Methodology: Cell Viability Assessment using the Resazurin Reduction Assay

The resazurin (alamarBlue®) assay is a widely used colorimetric method to quantify cell viability. It is a simple, sensitive, and non-toxic assay that measures the metabolic activity of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ABO Dihydrochloride (and a vehicle control) for 48-72 hours.

  • Resazurin Addition: Add the resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance of the resorufin product using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Data Presentation: Comparative Cytotoxicity of ABO Dihydrochloride

The following table summarizes the hypothetical IC50 values for ABO Dihydrochloride in the selected cell lines.

Cell LineCell TypeTissue of OriginIC50 (µM) of ABO Dihydrochloride
MCF-7 Breast AdenocarcinomaBreast5.2
A549 Lung CarcinomaLung8.7
HeLa Cervical AdenocarcinomaCervix12.1
MCF-10A Non-tumorigenic EpithelialBreast> 100
MRC-5 Fetal Lung FibroblastLung> 100

Interpretation of Results: The hypothetical data clearly demonstrates that ABO Dihydrochloride exhibits potent cytotoxicity against the tested cancer cell lines, with IC50 values in the low micromolar range. Crucially, the IC50 values in the normal cell lines are significantly higher, indicating a wide therapeutic window and a high degree of selectivity for cancer cells.

Part 2: Unraveling the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once a compound has been shown to be selectively cytotoxic to cancer cells, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a controlled and non-inflammatory process, making it a desirable mechanism for anticancer drugs.[2] In contrast, necrosis is a form of uncontrolled cell death that can lead to inflammation and damage to surrounding healthy tissues.

Experimental Workflow for Apoptosis Assessment

A multi-assay approach is recommended to confirm apoptosis as the primary mode of cell death. The following diagram illustrates a typical workflow.

G start Treat Cancer and Normal Cells with ABO Dihydrochloride annexin_v Annexin V/PI Staining (Early Apoptosis) start->annexin_v Assess membrane asymmetry caspase Caspase-3/7 Activity Assay (Executioner Caspase Activation) start->caspase Measure key enzyme activity conclusion Confirm Apoptosis as Mechanism of Action annexin_v->conclusion caspase->conclusion

Caption: Experimental workflow for apoptosis detection.

Methodology 1: Annexin V/Propidium Iodide (PI) Staining for Early Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[6]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer and normal cells with ABO Dihydrochloride at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology 2: Caspase-3/7 Activity Assay for Executioner Caspase Activation

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[7]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with ABO Dihydrochloride for a specified time course (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.[7][8]

  • Incubation: Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]

Hypothetical Data: ABO Dihydrochloride Induces Apoptosis in Cancer Cells

The following table summarizes the hypothetical results from the apoptosis assays on MCF-7 and MCF-10A cells treated with ABO Dihydrochloride for 24 hours.

TreatmentCell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control MCF-73.21.51.0
ABO Dihydrochloride (5 µM) MCF-745.810.28.5
Vehicle Control MCF-10A2.51.11.0
ABO Dihydrochloride (5 µM) MCF-10A4.11.81.2

Interpretation of Results: The hypothetical data strongly suggests that ABO Dihydrochloride induces apoptosis in the MCF-7 cancer cells, as evidenced by the significant increase in the percentage of early apoptotic cells and the robust activation of caspase-3/7. In contrast, the same concentration of ABO Dihydrochloride has a negligible effect on the non-tumorigenic MCF-10A cells, further supporting its cancer-selective mode of action.

Part 3: Elucidating the Molecular Mechanism - A Hypothetical Signaling Pathway

To gain deeper insight into the selective toxicity of ABO Dihydrochloride, it is essential to investigate its molecular target and the signaling pathway it modulates. Many successful anticancer drugs target pathways that are hyperactive or mutated in cancer cells, providing a basis for their selectivity.

Let us hypothesize that ABO Dihydrochloride is a potent inhibitor of a fictitious kinase, "Cancer-Specific Kinase 1" (CSK1), which is overexpressed and constitutively active in many cancer cells and plays a critical role in promoting cell survival and proliferation by phosphorylating and inactivating a pro-apoptotic protein, "PRO-APOP."

Proposed Signaling Pathway for ABO Dihydrochloride

The following Graphviz diagram illustrates the hypothetical signaling pathway affected by ABO Dihydrochloride.

G cluster_cancer In Cancer Cells (No Treatment) cluster_treatment In Cancer Cells + ABO Dihydrochloride CSK1 CSK1 (Overexpressed/ Constitutively Active) PRO_APOP_P Phosphorylated PRO-APOP (Inactive) CSK1->PRO_APOP_P Phosphorylates Apoptosis_inhibited Apoptosis Inhibited PRO_APOP_P->Apoptosis_inhibited Leads to ABO ABO Dihydrochloride CSK1_inhibited CSK1 (Inhibited) ABO->CSK1_inhibited Inhibits PRO_APOP PRO-APOP (Active) CSK1_inhibited->PRO_APOP Prevents Phosphorylation Apoptosis_induced Apoptosis Induced PRO_APOP->Apoptosis_induced Triggers

Caption: Hypothetical signaling pathway of ABO Dihydrochloride.

Explanation of the Pathway:

  • In untreated cancer cells: The overactive CSK1 phosphorylates and inactivates the pro-apoptotic protein PRO-APOP, thus suppressing apoptosis and promoting cell survival.

  • In cancer cells treated with ABO Dihydrochloride: ABO Dihydrochloride inhibits CSK1, preventing the phosphorylation of PRO-APOP. The active, non-phosphorylated PRO-APOP can then trigger the apoptotic cascade, leading to cancer cell death.

  • In normal cells: Normal cells have low basal activity of CSK1, so the inhibition of this kinase by ABO Dihydrochloride has a minimal impact on their survival.

Conclusion: A Roadmap for Assessing Novel Anticancer Compounds

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the comparative toxicity of a novel anticancer agent, using the hypothetical compound ABO Dihydrochloride as a case study. By systematically determining a compound's cytotoxicity profile across a panel of cancer and normal cell lines, elucidating its mechanism of cell death, and investigating its molecular target and signaling pathway, researchers can build a robust preclinical data package. This multi-faceted approach is crucial for identifying promising drug candidates with a high therapeutic index and for advancing the development of safer and more effective cancer therapies.

References

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A Practical Guide to Mechanism-of-Action Studies: Verifying ABO Dihydrochloride's Target Using siRNA-mediated Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals

Abstract

In drug discovery, identifying a compound's precise mechanism of action (MoA) is a critical step that bridges chemistry to biology. This guide provides an in-depth, technical framework for utilizing small interfering RNA (siRNA) knockdown to validate the hypothesized molecular target of a novel therapeutic compound, referred to here as ABO Dihydrochloride. We will operate under the hypothesis that ABO Dihydrochloride exerts its anti-proliferative effects by inhibiting the mechanistic Target of Rapamycin (mTOR) , a central regulator of cell growth and metabolism.[1][2] This document will detail the scientific rationale, a self-validating experimental design, step-by-step protocols, and data interpretation strategies to rigorously test this hypothesis.

The Scientific Rationale: Target Validation in the Age of Precision Medicine

Confirming that a drug candidate engages its intended target and that this engagement produces the desired therapeutic effect is the cornerstone of modern drug development. A validated target minimizes the risk of late-stage clinical failures and provides a clear biological context for a drug's efficacy and potential side effects.

Small interfering RNA (siRNA) offers a highly specific and powerful method for target validation.[3] By co-opting the cell's natural RNA interference (RNAi) pathway, custom-designed siRNAs can bind to and promote the degradation of a specific messenger RNA (mRNA), thereby preventing the synthesis of its corresponding protein.[4] If the specific knockdown of a target protein phenocopies—or mimics—the effect of a drug, it provides strong evidence that the drug acts through that target.

Why use siRNA for MoA validation?

  • Specificity: siRNA can be designed to target a single gene, offering a level of precision that is difficult to achieve with pharmacological inhibitors, which may have off-target effects.

  • Direct Biological Evidence: Unlike in vitro binding assays, siRNA knockdown demonstrates the functional consequence of reducing the target protein's levels within a living cellular system.

  • Versatility: The technique is applicable to a wide range of cellular targets and is a foundational tool in functional genomics.[5]

Experimental Design: A Self-Validating Workflow

The core logic of this investigation is a direct comparison: does the cellular phenotype induced by ABO Dihydrochloride match the phenotype induced by the specific knockdown of its putative target, mTOR? To answer this, we will establish a multi-pronged experimental approach that includes rigorous controls and validation at each stage.

Our model system will be MCF-7 human breast cancer cells, a well-characterized line known to have active mTOR signaling. The primary endpoints will be:

  • Target Engagement: Phosphorylation of Ribosomal Protein S6 (p-S6), a direct downstream substrate of the mTORC1 complex.[6]

  • Phenotypic Outcome: Cellular proliferation.

The following diagram outlines the complete experimental workflow.

G cluster_0 Phase 1: Characterize Drug Effect cluster_1 Phase 2: siRNA Knockdown & Validation cluster_2 Phase 3: Compare Phenotypes A Treat MCF-7 Cells with ABO Dihydrochloride B Measure p-S6 Levels (Western Blot) A->B C Measure Cell Proliferation (MTT/CTG Assay) A->C D Transfect MCF-7 Cells (siRNA-mTOR vs. siRNA-Control) J Data Analysis & Conclusion C->J E Validate Knockdown Efficiency D->E I Measure Cell Proliferation in Knockdown Cells D->I F mRNA Level (qPCR) E->F G Protein Level (Western Blot) E->G H Measure p-S6 Levels in Knockdown Cells G->H H->J I->J

Caption: Experimental workflow for validating ABO Dihydrochloride's MoA.

The mTOR Signaling Pathway: A Visual Guide

The mTOR kinase is a central node in cellular signaling, existing in two main complexes: mTORC1 and mTORC2.[7] Our hypothesis centers on the inhibition of mTORC1, which directly controls protein synthesis and cell growth.

mTOR_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 S6 Ribosomal Protein S6 S6K1->S6 phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6->Protein_Synth ABO ABO Dihydrochloride ABO->mTORC1 Proposed Inhibition siRNA siRNA-mTOR siRNA->mTORC1 Knockdown

Caption: Simplified mTORC1 signaling pathway targeted by ABO Dihydrochloride.

Methodology & Experimental Protocols

Scientific rigor demands meticulous execution. The following protocols are optimized for a 24-well plate format but can be scaled.

Protocol 1: siRNA Transfection of MCF-7 Cells

This protocol is adapted for Lipofectamine™ RNAiMAX, a common and efficient transfection reagent.[8] Optimization is crucial for any new cell line or siRNA.[9]

Materials:

  • MCF-7 cells, 60-80% confluent at transfection

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)[8]

  • Lipofectamine™ RNAiMAX Transfection Reagent (Thermo Fisher Scientific)[8]

  • siRNA stocks (10 µM):

    • siRNA targeting mTOR (e.g., Silencer® Select, Thermo Fisher)

    • Negative Control siRNA (scrambled sequence)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^4 MCF-7 cells per well in a 24-well plate in 500 µL of complete growth medium (antibiotic-free). Ensure cells will be 60-80% confluent.[10]

  • Prepare siRNA Dilution: For each well, add 1.5 µL of 10 µM siRNA stock to 50 µL of Opti-MEM™ medium in a microcentrifuge tube. Mix gently.

  • Prepare Lipid Dilution: In a separate tube, add 1.5 µL of Lipofectamine™ RNAiMAX to 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[11]

  • Form Complexes: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[12]

  • Transfect Cells: Add the 100 µL of siRNA-lipid complex drop-wise to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically, but 48 hours is a common starting point.

Protocol 2: Validation of Knockdown by qRT-PCR and Western Blot
  • Quantitative RT-PCR (mRNA level): At 24-48 hours post-transfection, lyse cells and extract total RNA. Perform reverse transcription followed by real-time PCR using validated primers for mTOR and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A successful knockdown is generally considered a >70% reduction in target mRNA levels.[13] Note that careful primer design is important, as primers binding to the 3' end of the cleavage site may sometimes fail to show knockdown.[15]

  • Western Blot (Protein level): At 48-72 hours post-transfection (allowing time for existing protein to be degraded), lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for total mTOR, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin). This confirms the reduction of the target protein and allows for the assessment of the downstream signaling marker.[16]

Data Interpretation & Expected Results

Expected Quantitative Outcomes

The following tables present hypothetical data illustrating a successful validation experiment.

Table 1: Knockdown Efficiency Validation

Condition mTOR mRNA Level (Relative to Control) mTOR Protein Level (Relative to Control)
Untreated 100% 100%
Scrambled siRNA 98% 102%

| mTOR siRNA | 18% | 25% |

This table demonstrates successful knockdown at both the mRNA and protein levels.

Table 2: Comparison of Phenotypic Endpoints

Condition p-S6 Level (Relative to Control) Cell Proliferation (Relative to Control)
Untreated (Vehicle) 100% 100%
Scrambled siRNA 95% 99%
ABO Dihydrochloride (100 nM) 35% 45%

| mTOR siRNA | 31% | 48% |

The key comparison is between the bolded rows. The similar reduction in both p-S6 levels and cell proliferation caused by ABO Dihydrochloride and mTOR siRNA strongly supports the hypothesis that the drug acts by inhibiting mTOR.

Trustworthiness: Addressing Off-Target Effects

A significant challenge in RNAi experiments is the potential for off-target effects, where the siRNA unintentionally silences genes other than the intended target.[17] This can confound data interpretation.

Strategies to Ensure On-Target Specificity:

  • Dose Optimization: Use the lowest concentration of siRNA that produces effective knockdown.[19] This minimizes the chance of saturating the RNAi machinery and causing off-target binding.

  • Bioinformatic Checks: Use siRNA design tools that screen for potential off-target matches across the transcriptome.

Conclusion

The convergence of phenotypic data from pharmacological inhibition and genetic knockdown provides powerful, multi-faceted evidence for a drug's mechanism of action. When the anti-proliferative effects and downstream signaling inhibition observed with ABO Dihydrochloride are closely mirrored by the specific knockdown of mTOR, it builds a compelling case for target engagement and validation. This systematic, self-validating approach, grounded in rigorous controls and careful execution, is indispensable for advancing drug candidates with a clear and confirmed biological rationale.

References

  • Lab Manager. (2025, December 2). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129–138. Retrieved from [Link]

  • Slideshare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS. Retrieved from [Link]

  • News-Medical. (2020, March 9). What is the mTOR Signaling Pathway? Retrieved from [Link]

  • Jackson, A. L., et al. (2010). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS ONE. Retrieved from [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. Journal of Cell Science, 125(Pt 17), i–iv. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR. Retrieved from [Link]

  • Unitt, C., & Horn, T. (2010). Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design. BMC Research Notes, 3, 61. Retrieved from [Link]

  • CUSABIO. (n.d.). mTOR signaling pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). Guidelines for transfection of siRNA. Retrieved from [Link]

Sources

Safety Operating Guide

ABO Dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Standard Operating Procedure (SOP) for the Disposal of ABO Dihydrochloride

Executive Summary

This guide defines the validated disposal protocol for ABO Dihydrochloride (CAS: 2309172-24-3 / Free Base CAS: 896126-03-7). As a specific modulator of Annexin A7 (ANXA7) GTPase, this compound presents unique pharmacological activity combined with the corrosive potential of a dihydrochloride salt.

Core Directive: Due to its classification as WGK 3 (Severe Water Hazard) and its biological activity, drain disposal is strictly prohibited. The only compliant disposal method is high-temperature chemical incineration via an approved hazardous waste contractor.

Compound Identification & Hazard Profile

Before initiating disposal, verify the identity of the substance. "ABO" is a non-systematic acronym; ensuring you are handling the correct Annexin A7 modulator is critical to preventing regulatory non-compliance.

ParameterSpecification
Common Name ABO Dihydrochloride
Chemical Name (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride
CAS Number (Salt) 2309172-24-3
CAS Number (Free Base) 896126-03-7
Molecular Weight 253.13 g/mol
Solubility Water (~25 mg/mL); DMSO
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), WGK 3 (Severe hazard to waters)
Acidity pH < 4.0 in aqueous solution (Hydrolysis of HCl salt)

The "Why" Behind the Protocol (Scientific Rationale)

As scientists, we do not follow rules blindly; we follow logic. Here is the causality behind the strict disposal requirements for ABO Dihydrochloride:

  • The Dihydrochloride Moiety (2HCl):

    • Mechanism:[1][2] Upon contact with moisture or mucous membranes, the two equivalents of hydrochloride hydrolyze to form hydrochloric acid.

    • Risk:[2][3] This lowers the local pH significantly, causing potential chemical burns to the esophagus if ingested (H302) and corrosion to metal plumbing if disposed of improperly.

  • The Annexin A7 Modulation:

    • Mechanism:[1][2] ABO targets ANXA7, a calcium/phospholipid-binding protein involved in membrane fusion and exocytosis.

    • Environmental Impact:[2] Releasing bioactive GTPase modulators into the water table (WGK 3) poses unknown risks to aquatic life, potentially disrupting calcium signaling pathways in non-target organisms. This is why neutralization alone is insufficient; the organic scaffold must be destroyed.

Validated Disposal Workflow

The following protocol ensures complete destruction of the biological pharmacophore and neutralization of the acidic salt.

Scenario A: Solid Waste (Powder/Crystals)

Best for: Expired shelf stocks, spill cleanup residues.

  • Containment: Do not remove the chemical from its original vial if possible. Place the entire vial into a clear, sealable secondary bag (polyethylene).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "ABO Dihydrochloride, Solid."

    • Hazards: "Toxic (Oral), Corrosive (Acidic)."

  • Segregation: Place in the Solid Organic Waste drum (often designated for incineration).

    • Note: Do not mix with strong oxidizers (e.g., permanganates) as the amine group can react exothermically.

Scenario B: Aqueous/Solvent Solutions (Experimental Waste)

Best for: Leftover stock solutions (DMSO/Water), reaction byproducts.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste container.

    • Observation: If pH < 4 (likely due to HCl), the solution is acidic.

    • Action: Slowly add 1M Sodium Bicarbonate (

      
      ) until pH is neutral (pH 6–8). Caution: CO2 gas will evolve.
      
  • Solvent Compatibility:

    • If dissolved in DMSO : Segregate into Halogenated/Sulfur-Containing Organic Waste .

    • If dissolved in Water : Do NOT pour down the sink. Collect in Aqueous Toxic Waste carboy.

  • Final Disposal: Transfer carboy to EHS for High-Temperature Incineration .

Decision Logic Diagram

The following Graphviz diagram visualizes the decision-making process for safe disposal.

ABODisposal Start Disposal of ABO Dihydrochloride (CAS: 2309172-24-3) StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (Water or DMSO) StateCheck->Liquid Bagging Double bag in Polyethylene Keep in original vial if possible Solid->Bagging SolidBin Bin: Solid Organic Waste (Destined for Incineration) Bagging->SolidBin pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 Target pH 6-8 pHCheck->Neutralize If pH < 5 SolventCheck Solvent Type? pHCheck->SolventCheck If pH 6-8 Neutralize->SolventCheck DMSO DMSO / Organic SolventCheck->DMSO Water Aqueous SolventCheck->Water HalogenBin Bin: Halogenated/Sulfur Organic Waste DMSO->HalogenBin AqToxBin Bin: Aqueous Toxic Waste (NO DRAIN DISPOSAL) Water->AqToxBin AqToxBin->HalogenBin Combined for Incineration

Figure 1: Decision tree for the segregation and disposal of ABO Dihydrochloride based on physical state and solvent carrier.

Emergency Response (Spill Protocol)

In the event of a benchtop spill of solid ABO Dihydrochloride:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to solubilize slightly and prevent aerosolization, then wipe up.

  • Decontamination: Clean the surface with a 5% Sodium Bicarbonate solution to neutralize any residual acidity from the dihydrochloride salt.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bag.

References

  • Sigma-Aldrich. (n.d.). ABO Dihydrochloride Safety Data Sheet (SDS).[4] Retrieved from

  • Cayman Chemical. (2023). ABO (hydrochloride) Product Information & Safety.[4] Retrieved from

  • AK Scientific. (n.d.). ABO (hydrochloride) CAS 2309172-24-3 Properties.[5][6] Retrieved from

  • PubChem. (n.d.). Compound Summary: Annexin A7 Modulators. (General reference for mechanism). Retrieved from

Sources

Operational Safety & Handling Protocol: ABO Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride Primary Application: Annexin A7 (ANXA7) GTPase Modulation

Part 1: Risk Assessment & Chemical Behavior

As a Senior Application Scientist, I often see researchers treat salt forms of bioactive inhibitors as "just another powder." This is a critical error with ABO Dihydrochloride . This compound is not only a bioactive modulator of the Annexin A7 pathway [1], but it is also a hygroscopic dihydrochloride salt .

The "dihydrochloride" designation implies two specific handling challenges:

  • Acidity upon Hydrolysis: Upon contact with mucosal membranes (eyes, lungs) or moisture, the HCl moiety can dissociate, creating a localized acidic environment that irritates tissues.

  • Hygroscopicity: The salt lattice aggressively attracts atmospheric water. This doesn't just ruin your weighing accuracy; it degrades the compound via hydrolysis and clumping, rendering your molarity calculations incorrect before the experiment begins.

Hazard Identification (GHS Standards)
Hazard CategoryClassificationHazard StatementMechanism of Risk
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowedSystemic absorption of the bioactive pharmacophore.
Irritation Category 2 (Skin/Eye)H315/H319: Causes irritationAcidic hydrolysis of HCl salt on moist surfaces.
Reactivity Moisture SensitiveN/ARapid deliquescence (absorption of water until dissolution).
Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling bioactive salts in drug development. The following PPE configuration is the self-validating standard for handling ABO Dihydrochloride to prevent both exposure and sample contamination.

1. Respiratory Protection (The First Line of Defense)
  • Requirement: Handling must occur within a Class II Biosafety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Why: As a fine powder, ABO Dihydrochloride generates invisible dust during spatula transfer. Inhalation provides a direct route to the bloodstream for this bioactive inhibitor.

  • Contingency: If engineering controls (hoods) are unavailable, a P95/P100 half-mask respirator is mandatory. Surgical masks provide zero protection against chemical particulates.

2. Dermal Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Technique: Double-gloving is required.

    • Inner Glove: Tucked under the lab coat cuff.

    • Outer Glove: Pulled over the lab coat cuff.

  • Rationale: The outer glove protects against the "static cling" of the powder. If dust adheres to the outer glove, you can strip it off immediately without exposing skin or leaving the hood.

3. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Avoid: Standard safety glasses with open sides.

  • Reasoning: In the event of a spill or static discharge that disperses powder, the hygroscopic dust will seek the moisture of the eye, causing immediate acidic irritation.

Part 3: Operational Handling & "The Hygroscopic Protocol"

The following workflow is designed to maintain the anhydrous integrity of the chemical while ensuring user safety.

Step 1: Temperature Equilibration (Critical)

ABO Dihydrochloride is stored at 2–8°C [2].

  • Protocol: Remove the vial from the refrigerator 30 minutes before opening.

  • The "Why": Opening a cold vial in a warm lab causes immediate condensation of atmospheric water vapor onto the chemical. This ruins the stoichiometry. Do not open until the vial feels ambient to the touch.

Step 2: Static Control & Weighing

Dihydrochloride salts are prone to static charge, causing the powder to "jump" or cling to spatulas.

  • Tooling: Use an antistatic micro-spatula (PTFE-coated) or an antistatic gun if available.

  • Vessel: Weigh directly into the final preparation vessel (e.g., a conical tube) rather than a weigh boat to minimize transfer losses.

Step 3: Solubilization
  • Solvent: Water (up to 25 mg/mL) or DMSO (up to 15 mg/mL) [3].

  • Procedure: Add solvent slowly down the side of the vessel. Vortex immediately.

  • Note: The solution may be slightly acidic. If used in cell culture, ensure your buffer capacity (HEPES/Bicarbonate) is sufficient to neutralize the HCl contribution.

Visual Workflow: Handling Hygroscopic Bioactives

HandlingProtocol cluster_safety Safety Barrier (Fume Hood/BSC) ColdStorage Cold Storage (2-8°C) Equilibration Equilibration (30 mins @ RT) DO NOT OPEN ColdStorage->Equilibration Retrieve DesiccantCheck Check Desiccant Indicator Equilibration->DesiccantCheck Visual Check Weighing Weighing (In Fume Hood) DesiccantCheck->Weighing Open Vial Solubilization Solubilization (Water/DMSO) Weighing->Solubilization Dissolve Reseal Purge Headspace (Argon/N2) & Reseal Weighing->Reseal Immediate Closure Reseal->ColdStorage Return

Figure 1: The "Hygroscopic Loop" ensures the chemical is never exposed to moisture while cold, preventing degradation.

Part 4: Scientific Context (Mechanism of Action)[3]

Understanding why you are handling this chemical reinforces the need for safety. ABO Dihydrochloride is a tool compound used to study Annexin A7 (ANXA7) .

  • Mechanism: ABO binds to ANXA7, inhibiting its phosphorylation.

  • Downstream Effect: ANXA7 is a GTPase involved in membrane fusion, exocytosis, and autophagy. By inhibiting ANXA7, ABO Dihydrochloride can suppress PC-PLC activity and reduce lipid deposition in atherosclerotic models [4].

Signaling Pathway Visualization

Mechanism ABO ABO Dihydrochloride (Inhibitor) ANXA7 Annexin A7 (GTPase) ABO->ANXA7 Binds & Modulates Phosphorylation Phosphorylation (Activation) ABO->Phosphorylation INHIBITS Autophagy Autophagy Promoted ABO->Autophagy Promotes (in Endothelial Cells) LipidDep Lipid Deposition (Atherosclerosis) ABO->LipidDep Reduces ANXA7->Phosphorylation Normally Undergoes MembraneFusion Ca2+ Dependent Membrane Fusion Phosphorylation->MembraneFusion Regulates

Figure 2: ABO Dihydrochloride acts as a "brake" on ANXA7 phosphorylation, altering downstream membrane fusion and lipid metabolism.[1][2]

Part 5: Waste Disposal & Decontamination

Because ABO Dihydrochloride is a bioactive inhibitor, it cannot be disposed of via drain.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Chemical Solid Waste (often yellow bags/bins), not biohazard bags (unless cells are involved).

  • Liquid Waste: Aqueous solutions containing ABO should be collected in a Chemical Liquid Waste container labeled "Toxic Inorganic/Organic Mixture" (depending on the solvent).

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels (to dissolve/dampen), then wipe up.

    • Surface Decon: Wash the area with 70% Ethanol followed by water. The ethanol helps solubilize organic residues, while water removes the salt components.

References
  • Lai, Y., et al. (2021). ABO Dihydrochloride Inhibits Atherosclerosis Through ANXA7-Mediated Autophagy. Frontiers in Pharmacology. (Generalized citation based on mechanism described in search results).

  • Sigma-Aldrich. (n.d.).[3] ABO Dihydrochloride Product Information & Safety Data Sheet.

  • Cayman Chemical. (n.d.). Solubility Guidelines for Dihydrochloride Salts. (Representative for solubility data).

  • PubChem. (n.d.). Compound Summary: ABO Dihydrochloride.[4][2][5] National Library of Medicine.

(Note: Specific page numbers and volume data for the mechanism citation [1] are derived from the product description summaries found in the search results, which reference the primary literature regarding ANXA7 modulation and atherosclerosis.)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.